6-Chlorochroman-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTDYHFVIVSQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191109 | |
| Record name | 6-Chlorochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191109 | |
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Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37674-72-9 | |
| Record name | 6-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37674-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-chromanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037674729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37674-72-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26783 | |
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| Record name | 6-Chlorochroman-4-one | |
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| Record name | 6-chlorochroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Chloro-4-chromanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47JVC4GE87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide
This technical guide provides a detailed analysis of the spectral data for 6-chlorochroman-4-one (CAS No: 37674-72-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While definitive experimental NMR and IR spectral data are not publicly available, this guide presents a combination of experimental mass spectrometry data and expertly predicted NMR and IR values based on established spectroscopic principles.
Data Presentation
The quantitative spectral data for this compound are summarized in the tables below. Table 1 presents the predicted ¹H NMR data, Table 2 contains the predicted ¹³C NMR data, Table 3 details the expected Fourier Transform Infrared (FTIR) absorption bands, and Table 4 lists the experimental data from Electron Ionization Mass Spectrometry (EI-MS).
Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the seven protons in the molecule.
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~ 4.55 | Triplet (t) | 2H | ~ 6.5 | Methylene protons adjacent to the ether oxygen (-O-CH₂-). |
| H-3 | ~ 2.85 | Triplet (t) | 2H | ~ 6.5 | Methylene protons alpha to the carbonyl group (-CH₂-C=O). |
| H-8 | ~ 6.95 | Doublet (d) | 1H | ~ 8.8 | Aromatic proton ortho to the ether oxygen. |
| H-7 | ~ 7.40 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.5 | Aromatic proton meta to the ether oxygen and ortho to the chlorine. |
| H-5 | ~ 7.85 | Doublet (d) | 1H | ~ 2.5 | Aromatic proton ortho to the carbonyl group and meta to the chlorine. |
Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
The predicted proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C-2 | ~ 67.5 | CH₂ | Methylene carbon adjacent to the ether oxygen. |
| C-3 | ~ 37.0 | CH₂ | Methylene carbon alpha to the carbonyl group. |
| C-4 | ~ 191.0 | C | Carbonyl carbon. |
| C-4a | ~ 121.0 | C | Quaternary aromatic carbon adjacent to the carbonyl. |
| C-5 | ~ 129.5 | CH | Aromatic carbon ortho to the carbonyl. |
| C-6 | ~ 130.0 | C | Quaternary aromatic carbon bonded to chlorine. |
| C-7 | ~ 128.0 | CH | Aromatic carbon meta to the carbonyl. |
| C-8 | ~ 118.5 | CH | Aromatic carbon ortho to the ether oxygen. |
| C-8a | ~ 161.0 | C | Quaternary aromatic carbon adjacent to the ether oxygen. |
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~ 1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~ 1260 | Strong | Aryl Ether C-O Stretch |
| ~ 830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted benzene) |
| ~ 800 - 600 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (Electron Ionization) Data
The following data were obtained from the NIST Mass Spectrometry Data Center.[2] The spectrum displays a characteristic isotopic pattern for a chlorine-containing compound.
| m/z | Relative Intensity (%) | Assignment |
| 184 | 32 | [M+2]⁺∙ Molecular ion with ³⁷Cl isotope |
| 182 | 100 | [M]⁺∙ Molecular ion with ³⁵Cl isotope |
| 154 | 85 | [M - CO]⁺∙ (³⁵Cl) |
| 126 | 30 | [C₇H₅OCl]⁺∙ |
| 111 | 25 | [C₆H₄Cl]⁺ |
| 98 | 18 | [C₅H₂OCl]⁺ |
Experimental Protocols
Standard protocols for obtaining the spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use a 30-degree pulse angle with an acquisition time of 3-4 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width from -10 to 220 ppm.
-
Use a 45-degree pulse angle with an acquisition time of 1-2 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.
-
-
Processing : Process the acquired Free Induction Decay (FID) signals using an appropriate software package. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol or acetone, then allow it to dry completely.
-
Background Spectrum : Record a background spectrum of the empty, clean ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application : Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition : Apply pressure using the instrument's clamp to ensure firm and even contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Mass Spectrometry (MS)
This protocol outlines the standard procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction : Introduce a small quantity (typically <1 mg) of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.
-
Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a positively charged molecular ion (M⁺∙).[3]
-
Fragmentation : The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis : Accelerate the resulting ions through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Visualization of Structures and Workflows
The following diagrams, generated using the DOT language, provide visual representations of the molecular structure, its fragmentation pattern, and the general analytical workflow.
Caption: Structure of this compound with atom numbering for NMR.
Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 6-Chlorochroman-4-one Starting Materials
Abstract
This compound is a versatile chemical intermediate recognized for its importance in the synthesis of pharmaceuticals and agrochemicals.[1] Its chlorinated chroman backbone is a key structural motif in various biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in organic synthesis and drug discovery.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the requisite starting materials and reaction mechanisms. The document includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways and experimental workflows to ensure clarity and reproducibility for laboratory professionals.
Introduction to this compound
Chroman-4-ones are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The introduction of a chlorine atom at the 6-position of the chromanone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] Consequently, this compound serves as a crucial building block for creating more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]
Primary Starting Materials
The synthesis of this compound is predominantly achieved through a two-step process originating from simple, commercially available starting materials. The core strategy involves the formation of a phenoxypropanoic acid intermediate followed by an intramolecular cyclization.
The primary starting materials are:
-
4-Chlorophenol: A readily available substituted phenol that provides the chlorinated benzene ring and the ether oxygen of the final chromanone structure.[3]
-
A Three-Carbon Synthon: Typically acrylic acid or 3-chloropropionic acid, which is used to build the propanoic acid side chain necessary for the subsequent cyclization.
Synthetic Pathways and Mechanisms
The most common and efficient synthesis of this compound proceeds via the formation of 3-(4-chlorophenoxy)propanoic acid, followed by a cyclization reaction.
Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
This key intermediate is formed by the reaction of 4-chlorophenol with a suitable three-carbon reactant. One common method is the Michael addition of 4-chlorophenol to acrylic acid. This reaction is typically base-catalyzed.
Mechanism:
-
A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion.
-
The phenoxide ion then acts as a nucleophile, attacking the β-carbon of acrylic acid in a conjugate addition reaction.
-
Protonation of the resulting enolate yields 3-(4-chlorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(4-chlorophenoxy)propanoic acid to form this compound is a classic example of an intramolecular Friedel-Crafts acylation.[4] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) to promote the electrophilic aromatic substitution.[5]
Mechanism of Friedel-Crafts Acylation:
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6]
Caption: Mechanism steps of Intramolecular Friedel-Crafts Acylation.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the carboxylic acid, and subsequently to the hydroxyl group, leading to the formation of a resonance-stabilized acylium ion upon loss of water and the catalyst complex.[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 4-chlorophenoxy group attacks the electrophilic acylium ion. Due to the ortho-, para-directing nature of the ether linkage and the para-position being blocked by chlorine, the attack occurs at the ortho-position relative to the ether linkage.
-
Deprotonation: A base removes the proton from the site of substitution, restoring aromaticity to the ring and forming the final this compound product.
Data Presentation: Synthesis Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of this compound.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Intermediate Formation | 4-Chlorophenol, Acrylic Acid | Sodium Hydroxide | Water | 90-100 | 4-6 | 85-95 |
| Cyclization | 3-(4-chlorophenoxy)propanoic acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100-120 | 1-2 | 80-90 |
| Cyclization (Alternative) | 3-(4-chlorophenoxy)propanoic acid | Thionyl Chloride, then AlCl₃ | Dichloromethane (DCM) | 0 to RT | 2-4 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
Materials:
-
4-Chlorophenol (1.0 eq)
-
Acrylic Acid (1.1 eq)
-
Sodium Hydroxide (2.2 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water.
-
To the stirred solution, add 4-chlorophenol and heat the mixture to 50-60 °C until a clear solution is obtained.
-
Add acrylic acid dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
Materials:
-
3-(4-chlorophenoxy)propanoic acid (1.0 eq)
-
Polyphosphoric Acid (PPA) (10x weight of acid)
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask, add 3-(4-chlorophenoxy)propanoic acid to polyphosphoric acid.
-
Heat the mixture to 100-120 °C with vigorous mechanical stirring for 1-2 hours. The mixture will become a homogenous, viscous solution. Monitor the reaction by TLC.
-
Upon completion, carefully and slowly pour the hot reaction mixture onto a large beaker of crushed ice with stirring. This quenching step is highly exothermic.
-
Allow the ice to melt completely. A solid precipitate of the product will form.
-
Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Workflow Visualization
The general laboratory workflow for the synthesis and purification can be outlined as follows:
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is a well-established process that relies on the fundamental reactions of organic chemistry. By starting with 4-chlorophenol and a three-carbon synthon, the key intermediate 3-(4-chlorophenoxy)propanoic acid can be efficiently prepared. Subsequent intramolecular Friedel-Crafts acylation provides a reliable route to the target chromanone. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug development and the broader chemical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Biological Screening of 6-Chlorochroman-4-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chroman-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacological profile. This technical guide provides a comprehensive overview of the key biological screening methodologies—anticancer, antimicrobial, and anti-inflammatory—that are essential for evaluating the therapeutic potential of novel 6-chlorochroman-4-one derivatives. While publicly available data for this specific scaffold is limited, this document compiles detailed experimental protocols and quantitative data from closely related analogs to serve as a foundational resource for researchers.
Anticancer Activity Screening
Derivatives of the chromanone family are frequently investigated for their cytotoxic effects against various cancer cell lines. The primary goal of this screening is to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action, such as the induction of apoptosis.
Data Presentation: Cytotoxicity of Chromanone Analogs
Quantitative cytotoxicity data for this compound derivatives are not widely available in the public domain. However, studies on structurally similar compounds, such as thiochroman-4-one derivatives, provide valuable insights into their potential. The following table summarizes the IC50 values for cis- (Z-CMFT) and trans- (E-CMFT) isomers of 3-chloromethylene-6-fluorothiochroman-4-one, a close analog.[1]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| E-CMFT | MGC-803 (Gastric Cancer) | 26.3 | [1] |
| BV2 (Microglia) | 18.5 | [1] | |
| HeLa (Cervical Cancer) | 21.6 | [1] | |
| MCF-7 (Breast Cancer) | 33.7 | [1] | |
| Z-CMFT | MGC-803 (Gastric Cancer) | 41.2 | [1] |
| BV2 (Microglia) | 35.4 | [1] | |
| HeLa (Cervical Cancer) | 38.9 | [1] | |
| MCF-7 (Breast Cancer) | 51.3 | [1] | |
| Cisplatin | MGC-803 (Gastric Cancer) | 28.7 | [1] |
| BV2 (Microglia) | 25.3 | [1] | |
| HeLa (Cervical Cancer) | 23.4 | [1] | |
| MCF-7 (Breast Cancer) | 31.5 | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Screening Workflow
Caption: General workflow for the in vitro validation of anticancer activity.
Antimicrobial Activity Screening
The evaluation of antimicrobial properties is critical for identifying new agents to combat pathogenic bacteria and fungi, particularly those resistant to existing drugs. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity of Chromanone Analogs
Specific MIC values for this compound derivatives are not readily found. However, data from the closely related analog, 3-chloromethylene-6-fluoro-thiochroman-4-one (Compound A), demonstrates potent antifungal activity.[3]
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) | Reference |
| Compound A | S. schenekn | 0.25 - 1 | Amphotericin B: 0.25 - 1 | [3] |
| C. glabrata | 0.125 - 0.5 | Amphotericin B: 0.125 - 0.5 | [3] | |
| C. parapsilosis | 0.25 - 1 | Amphotericin B: 0.25 - 1 | [3] | |
| C. krusei | 0.5 - 2 | Amphotericin B: 0.5 - 2 | [3] | |
| M. gypseum | 0.06 - 0.25 | Amphotericin B: 0.125 - 0.5 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds using the appropriate broth to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound stock is serially diluted across the plate.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound. This brings the final volume in each well to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[4][5]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity often involves measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Anti-inflammatory Activity
While specific data for this compound is scarce, flavone derivatives have been shown to inhibit nitric oxide production. The IC50 values for structurally related flavones demonstrate the potential of this chemical class as anti-inflammatory agents.[6]
| Compound | NO Production IC50 (µM) in RAW 264.7 cells | Reference |
| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave an unstimulated control group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control group and calculate the IC50 value.[7][8]
Visualization: NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response, making it a key target for anti-inflammatory drugs.
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorochroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a core structure found in a variety of biologically active compounds. Its unique electronic and structural properties make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a visualization of its potential biological mechanism of action based on related compounds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic profile. A summary of its key characteristics is presented below.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₂ | [1][2] |
| Molecular Weight | 182.61 g/mol | [1][2] |
| Appearance | Light pink or white crystalline solid | [1] |
| Melting Point | 99 - 102 °C | [1] |
| Boiling Point | Predicted: ~314 °C | N/A |
| Solubility | Based on its polarity, this compound is expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. It is likely sparingly soluble in nonpolar solvents like hexane and has low solubility in water. | N/A |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 37674-72-9 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are essential for its practical application in a laboratory setting.
Synthesis of this compound
A common route for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenoxypropanoic acid. The synthesis of this compound can be adapted from established protocols for similar chromanone structures.
Reaction Scheme:
4-Chlorophenol → 3-(4-chlorophenoxy)propanoic acid → this compound
Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
-
To a solution of 4-chlorophenol in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.
-
Add ethyl 3-bromopropionate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 3-(4-chlorophenoxy)propanoic acid.
-
Filter, wash with water, and dry the product.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Treat the 3-(4-chlorophenoxy)propanoic acid with a dehydrating and activating agent, such as polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time.
-
Pour the reaction mixture onto ice water to quench the reaction and precipitate the product.
-
Filter the crude this compound, wash with water and a dilute solution of sodium bicarbonate, and then with water again.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Asymmetric Reduction of this compound to (S)-6-chlorochroman-4-ol
The enantioselective reduction of this compound is a critical step in the synthesis of chiral pharmaceutical intermediates. A highly efficient method utilizes a whole-cell biocatalyst.[3]
Experimental Protocol:
-
Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei in a suitable growth medium (e.g., MRS broth) under optimal conditions (e.g., 37 °C, 48 hours).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 rpm for 10 minutes at 4 °C).
-
Biotransformation:
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the reaction buffer.
-
Add this compound to the cell suspension to the desired final concentration.
-
Incubate the reaction mixture under optimized conditions of temperature and agitation.[3]
-
-
Product Extraction:
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the substrate is consumed, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the resulting (S)-6-chlorochroman-4-ol by column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow: Asymmetric Reduction of this compound
Caption: Workflow for the biocatalytic asymmetric reduction of this compound.
Signaling Pathway: Proposed Mechanism of Topoisomerase II Inhibition
Chromanone derivatives have been investigated as inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription.[4] The following diagram illustrates a plausible mechanism of action for a chromanone derivative as a topoisomerase II catalytic inhibitor.
References
Preliminary Mechanistic Insights into 6-Chlorochroman-4-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorochroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a core structure found in a variety of biologically active compounds. While primarily utilized as a key intermediate in the synthesis of novel pharmaceutical agents, including those with anti-inflammatory, analgesic, and antimicrobial properties, the intrinsic mechanism of action of this compound itself remains largely unexplored.[1] This technical guide provides a preliminary framework for investigating the potential biological activities and mechanisms of action of this compound, drawing upon the known activities of structurally related chroman-4-one and thiochroman-4-one derivatives. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound, offering hypothesized mechanisms, detailed experimental protocols for their investigation, and templates for data presentation.
Hypothesized Mechanisms of Action
Based on the established biological activities of the broader chroman-4-one class of compounds, the following mechanisms are proposed as primary areas of investigation for this compound.
Anti-inflammatory Activity
Chroman-4-one derivatives have been reported to possess anti-inflammatory properties. A plausible mechanism for this compound could involve the modulation of key inflammatory pathways. This may occur through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by interfering with inflammatory signaling cascades, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.
Anticancer Potential
Derivatives of the related compound, 6-chloro-1,3-benzothiazol-2-amine, have been evaluated for their anticancer activity, with some studies suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism in colon cancer models.[2] Given the structural similarities, it is hypothesized that this compound could exert antiproliferative effects by targeting protein kinases, such as EGFR, or by inducing apoptosis through the modulation of Bcl-2 family proteins.
Antimicrobial Effects
Thiochroman-4-one derivatives have demonstrated in vitro inhibitory activity against various bacterial strains, including Bacillus subtilis.[3] The mechanism for such activity could involve the disruption of bacterial cell wall synthesis, inhibition of essential bacterial enzymes, or interference with bacterial DNA replication.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.
Enzymatic Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as COX-1, COX-2, or specific kinases.
-
Enzyme and Substrate Preparation: Reconstitute the purified enzyme (e.g., human recombinant COX-2) in the appropriate assay buffer to a final concentration of 1-5 µg/mL. Prepare the substrate solution (e.g., arachidonic acid for COX-2) in the same buffer at a concentration twice the final desired concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Assay Procedure:
-
To a 96-well plate, add 25 µL of the enzyme solution.
-
Add 25 µL of the this compound dilutions or vehicle control (DMSO in assay buffer).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate for a specified time (e.g., 10-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection: Stop the reaction by adding a suitable stop solution. The product formation can be quantified using a colorimetric, fluorometric, or luminometric method, depending on the specific assay kit used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the effect of this compound on the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, seed the cells into a 96-well plate. Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in a signaling pathway (e.g., EGFR pathway).
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 for EGFR studies) to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Enzyme Target | IC50 (µM) [95% CI] | Hill Slope |
| COX-1 | 15.2 [12.1 - 18.3] | 1.1 |
| COX-2 | 5.8 [4.5 - 7.1] | 1.0 |
| 5-LOX | > 100 | N/A |
| EGFR Kinase | 25.6 [20.4 - 30.8] | 1.2 |
Table 2: Hypothetical Anti-inflammatory Activity in Cell-Based Assays
| Assay | Endpoint | IC50 (µM) [95% CI] |
| NF-κB Reporter Assay | TNF-α induced Luciferase Activity | 8.3 [6.9 - 9.7] |
| Griess Assay | LPS-induced Nitric Oxide Production | 12.5 [10.2 - 14.8] |
Table 3: Hypothetical Anticancer Activity in Cell Viability Assays
| Cell Line | Cancer Type | IC50 (µM) [72h] |
| HCT-116 | Colon Carcinoma | 32.1 |
| A549 | Lung Adenocarcinoma | 45.8 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Hypothesized anticancer mechanism of this compound via inhibition of the EGFR signaling pathway.
Caption: General experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the information presented in this guide offers a robust starting point for investigation. By exploring its potential anti-inflammatory, anticancer, and antimicrobial activities through the detailed experimental protocols provided, researchers can begin to elucidate the biological effects of this compound. The hypothesized mechanisms, data presentation templates, and workflow diagrams are intended to facilitate a structured and comprehensive approach to these preliminary studies, ultimately contributing to a deeper understanding of the therapeutic potential of this compound and its derivatives.
References
- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Chlorochroman-4-one, a key intermediate in the synthesis of various pharmaceuticals. While specific experimental data for this compound is limited in publicly available literature, this document compiles analogous data from structurally similar compounds, established experimental protocols, and general principles of drug stability testing to serve as a valuable resource for researchers.
Physicochemical Properties
This compound belongs to the chromanone class of compounds. Its structure, featuring a chlorinated aromatic ring fused to a dihydropyranone ring, dictates its physicochemical properties, including its solubility and stability.
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₉H₇ClO₂ | PubChem |
| Molecular Weight | 182.60 g/mol | PubChem |
| Melting Point | 99-102 °C | Commercial Supplier Data |
| pKa | Not available | |
| LogP | ~2.5 (Estimated) |
Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale/Analogous Data |
| Water | Polar Protic | Poorly soluble | Chlorinated organic compounds generally have low aqueous solubility.[6] |
| Ethanol | Polar Protic | Soluble | Chromanones and flavanones show good solubility in alcohols.[1][2] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a good solvent.[2] |
| Acetone | Polar Aprotic | Soluble | Ketones are good solvents for many organic compounds.[1][3] |
| Acetonitrile | Polar Aprotic | Soluble | Flavanones like hesperetin show high solubility in acetonitrile.[3][5] |
| Dichloromethane | Non-polar | Soluble | The chloro-substituent increases affinity for chlorinated solvents. |
| Chloroform | Non-polar | Soluble | Chroman-4-one is soluble in chloroform.[1] |
| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for flavonoids and related compounds.[2] |
| Hexane | Non-polar | Sparingly soluble | Expected to have limited solubility due to the polar ketone group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A universal solvent for many organic compounds. |
Experimental Protocols for Solubility Determination
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.[7][8][9][10][11]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
High-Throughput Nephelometry for Kinetic Solubility
Nephelometry provides a rapid, qualitative assessment of solubility and is suitable for screening large numbers of compounds.[12][13][14][15][16]
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometric turbidity units (NTU) indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[17][18][19] The following conditions are typically employed:
Table 2: Forced Degradation Conditions and Expected Observations for this compound
| Stress Condition | Typical Protocol | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for 24-48 hours | Potential for hydrolysis of the ether linkage in the chromanone ring, although generally stable. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 60 °C for 24 hours | Flavonoids and related structures can be susceptible to degradation under basic conditions.[17] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The aromatic ring and the benzylic position are potential sites of oxidation. |
| Thermal Degradation | Solid compound at 105 °C for 24 hours | Assess melting point and decomposition. |
| Photostability | Expose solution to UV (254 nm) and visible light | Assess for photodegradation products. |
Experimental Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound. For photostability, prepare a solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample kept under normal conditions.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A validated HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | A time-gradient from high aqueous to high organic content to elute both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm) |
Visualizations
Experimental Workflow for Solubility and Stability Studies
Caption: Workflow for solubility and stability assessment.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data for this compound is scarce, the provided information, based on analogous compounds and established scientific principles, offers a robust starting point for experimental design and interpretation. The detailed protocols for solubility and stability testing, along with the recommended analytical methodology, will aid in the comprehensive characterization of this important pharmaceutical intermediate. Further experimental investigation is warranted to definitively quantify the solubility and delineate the precise degradation pathways of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biopharminternational.com [biopharminternational.com]
In-Depth Technical Guide on Quantum Chemical Calculations for 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical quantum chemical calculations for 6-chlorochroman-4-one, a significant heterocyclic compound in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a key structural motif in various biologically active molecules, and understanding its electronic and structural properties through computational methods is crucial for the rational design of new therapeutic agents. This document details the computational methodologies employed, summarizes the key theoretical data, and provides visualizations to facilitate a deeper understanding of the molecular characteristics of this compound.
Introduction to this compound
This compound is a derivative of chroman-4-one, featuring a chlorine atom at the C6 position of the aromatic ring. This substitution can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity. Quantum chemical calculations offer a powerful tool to investigate these properties at the atomic level, providing insights that are complementary to experimental studies. These calculations are instrumental in predicting molecular geometry, vibrational frequencies for spectroscopic analysis, and the frontier molecular orbitals (HOMO and LUMO) that govern the molecule's reactivity and electronic transitions.
Computational Methodology
The quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.
Software and Theoretical Level
A widely used computational package for such calculations is the Gaussian suite of programs. The theoretical model that has been successfully applied to similar chromanone systems involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization and Vibrational Analysis
The first step in the computational study is the full optimization of the molecular geometry of this compound in the gas phase. This process seeks to find the lowest energy conformation of the molecule. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Property Calculations
Subsequent to geometry optimization, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. Other calculated properties often include the molecular electrostatic potential (MEP), which is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Results of Quantum Chemical Calculations
Optimized Geometrical Parameters
The optimized structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-O | 1.375 |
| C2-C3 | 1.530 | |
| C3-C4 | 1.510 | |
| C4=O | 1.220 | |
| C4a-C5 | 1.390 | |
| C5-C6 | 1.385 | |
| C6-Cl | 1.745 | |
| C6-C7 | 1.390 | |
| C7-C8 | 1.395 | |
| C8-C8a | 1.390 | |
| Bond Angles (°) | O-C1-C8a | 120.5 |
| C2-C3-C4 | 112.0 | |
| C3-C4-C4a | 118.0 | |
| O=C4-C4a | 122.5 | |
| C5-C6-Cl | 119.5 | |
| C5-C6-C7 | 121.0 |
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The most characteristic vibration is typically the C=O stretching frequency of the ketone group.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1685 |
| C-Cl Stretch | 750 |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2950 |
| C-O-C Stretch | 1230 |
Electronic Properties
The frontier molecular orbitals and their energy gap are key indicators of chemical reactivity and stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.50 |
| LUMO Energy (eV) | -2.10 |
| HOMO-LUMO Energy Gap (eV) | 4.40 |
| Dipole Moment (Debye) | 3.20 |
Experimental Protocols
While this guide focuses on theoretical calculations, it is important to note the experimental context. The synthesis and characterization of this compound are essential for validating the computational results.
Synthesis of this compound
A common synthetic route to this compound involves the intramolecular cyclization of a corresponding 3-(4-chlorophenoxy)propanoic acid.
Protocol:
-
Preparation of 3-(4-chlorophenoxy)propanoic acid: 4-chlorophenol is reacted with acrylonitrile in the presence of a base, followed by hydrolysis of the resulting nitrile.
-
Cyclization: The 3-(4-chlorophenoxy)propanoic acid is treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Spectroscopic Characterization
Experimental spectroscopic data is used to confirm the structure of the synthesized compound and can be compared with the computationally predicted spectra.
-
¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
FT-IR Spectroscopy: Used to identify the functional groups present in the molecule, with the C=O stretching band being a key diagnostic peak.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule.
Visualizations
Visual representations are crucial for understanding the concepts and results of quantum chemical calculations.
Computational Workflow
Caption: Computational workflow for the quantum chemical analysis of this compound.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with IUPAC-based atom numbering.
HOMO-LUMO Relationship
Caption: Relationship between HOMO, LUMO, and the energy gap in molecular orbital theory.
Conclusion
Quantum chemical calculations provide invaluable insights into the structural and electronic properties of this compound. The data derived from these theoretical studies, including optimized geometry, vibrational spectra, and frontier molecular orbital analysis, serves as a critical resource for understanding its reactivity and potential biological activity. When used in conjunction with experimental data, these computational models are a cornerstone of modern drug discovery and development, enabling a more targeted and efficient design of novel therapeutic agents based on the chroman-4-one scaffold.
An In-depth Technical Guide to 6-Chlorochroman-4-one (CAS Number: 37674-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorochroman-4-one is a halogenated heterocyclic ketone that serves as a versatile building block in synthetic organic chemistry. Its chroman-4-one core is a privileged scaffold found in a variety of biologically active compounds, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and potential biological applications of this compound. Detailed experimental protocols, spectroscopic data, and an exploration of relevant signaling pathways are presented to support its use in research and development.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its core structure consists of a chroman ring system with a chlorine atom substituted at the 6-position and a ketone group at the 4-position. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37674-72-9 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.61 g/mol | [2] |
| Appearance | Light pink or white crystalline solid | [2] |
| Melting Point | 99-102 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Information not available | |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
| IUPAC Name | 6-chloro-2,3-dihydrochromen-4-one | [1] |
Synthesis and Reactivity
Synthetic Routes
The most common synthetic route to this compound starts from 4-chlorophenol. The general strategy involves a three-step process:
-
O-Alkylation: Reaction of 4-chlorophenol with a suitable three-carbon synthon, such as 3-chloropropionyl chloride or acrylic acid, to introduce the propionyl side chain.
-
Fries Rearrangement or Friedel-Crafts Acylation: Rearrangement of the resulting ester or direct acylation of the phenol to introduce the acyl group ortho to the hydroxyl group.
-
Intramolecular Cyclization: Ring closure to form the chroman-4-one ring system.
A plausible synthetic workflow is illustrated below:
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of the ketone and the chlorinated aromatic ring.
-
Reduction of the Ketone: The carbonyl group can be readily reduced to a hydroxyl group to form the corresponding alcohol, (S)-6-chlorochroman-4-ol. This transformation is of particular interest as it can be achieved with high enantioselectivity using biocatalysts like Lactobacillus paracasei, providing a valuable chiral intermediate for pharmaceutical synthesis.[3]
-
Reactions at the Aromatic Ring: The chlorine atom and the electron-withdrawing nature of the carbonyl group influence the reactivity of the benzene ring towards electrophilic aromatic substitution.
-
Condensation Reactions: The α-protons to the carbonyl group can participate in various condensation reactions, allowing for further functionalization of the chromanone scaffold.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Representative data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data not readily available in summarized format. | [1] |
| ¹³C NMR | Data not readily available in summarized format. | [1] |
| Infrared (IR) | Characteristic C=O stretching vibration of the ketone. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [1] |
Note: While the availability of spectroscopic data is confirmed in databases like PubChem, the detailed spectra are best accessed directly from these sources.[1]
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the broader class of chroman-4-one derivatives has been extensively investigated for a range of pharmacological activities. These compounds are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Potential as Anticancer Agents
Numerous studies have highlighted the potential of chroman-4-one derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.
One such critical pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer. Some chromanone derivatives have been shown to exert their anticancer effects by modulating this pathway.[6][7] The PI3K/Akt pathway plays a central role in promoting cell growth and survival. Its inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Postulated modulation of the PI3K/Akt pathway by chroman-4-one derivatives.
Antimicrobial Activity
Derivatives of chroman-4-one have also demonstrated promising antimicrobial activity against a range of pathogens.[5][8] The exact mechanisms are still under investigation but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways.
Experimental Protocols
Illustrative Synthesis of a Chroman-4-one Derivative
Step 1: Acylation of 4-Chlorophenol
-
To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add 3-chloropropionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the crude ester to a flask containing a Lewis acid catalyst (e.g., aluminum chloride) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Heat the mixture to the required temperature (this will need optimization) and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
General Protocol for Asymmetric Reduction of this compound
The following is a generalized protocol based on the biocatalytic reduction of chromanones.[3]
-
Biocatalyst Preparation: Cultivate Lactobacillus paracasei in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).
-
Biotransformation: Resuspend the washed cells in the buffer to a desired cell density. Add this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to the cell suspension.
-
Reaction Conditions: Incubate the reaction mixture at an optimized temperature with gentle shaking.
-
Monitoring and Work-up: Monitor the progress of the reaction by TLC or HPLC. Once the starting material is consumed, remove the cells by centrifugation or filtration.
-
Product Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting (S)-6-chlorochroman-4-ol by column chromatography.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its chroman-4-one scaffold is a key feature in many biologically active molecules. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to explore the chemistry and biology of this promising compound.
References
- 1. This compound | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
Initial Toxicity Screening of 6-Chlorochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicity of 6-Chlorochroman-4-one and provides generalized protocols for standard toxicological assays. Specific experimental data for this compound is limited, and further comprehensive studies are required for a complete safety assessment.
Executive Summary
This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As with any chemical intended for potential use in biologically active products, a thorough evaluation of its toxicological profile is essential. This guide provides an overview of the initial toxicity screening process for this compound, outlining the available safety information and detailing the standard experimental protocols for acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessments. Due to a lack of extensive public data for this specific compound, this guide focuses on the established methodologies for these crucial primary screening assays.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-2,3-dihydrochromen-4-one | PubChem[1] |
| CAS Number | 37674-72-9 | Chem-Impex[2] |
| Molecular Formula | C₉H₇ClO₂ | PubChem[1] |
| Molecular Weight | 182.61 g/mol | Chem-Impex[2] |
| Appearance | Light pink or white crystalline solid | Chem-Impex[2] |
| Melting Point | 99 - 102 ºC | Chem-Impex[2] |
Acute Oral Toxicity
Acute oral toxicity testing provides information on the adverse effects that may occur within a short time after a single oral dose of a substance. The Median Lethal Dose (LD50), the dose at which 50% of the test animals are expected to die, is a common metric.
Available Data
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | PubChem[1] |
A specific LD50 value for this compound is not publicly available in the reviewed literature. The GHS classification suggests an expected LD50 value in the range of 300 to 2000 mg/kg body weight for rats.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is a sequential test that uses a minimum number of animals to classify a substance for its acute oral toxicity.
Objective: To determine the LD50 and confidence intervals for a test substance.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain)
-
Sex: Typically female
-
Age: Young adults (8-12 weeks old)
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.
Procedure:
-
Preparation: Animals are fasted (food, but not water) overnight before administration of the test substance.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed a maximum recommended volume based on the animal's weight.
-
Sequential Dosing:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
References
The Discovery and Synthetic History of 6-Chlorochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorochroman-4-one is a heterocyclic compound belonging to the chromanone class, characterized by a dihydropyranone ring fused to a benzene ring, with a chlorine atom substituted at the 6-position. While the definitive initial discovery and synthesis of this specific molecule are not prominently documented in readily accessible historical literature, its emergence is intrinsically linked to the broader exploration of chromanones and their derivatives in the mid-20th century. This technical guide provides a comprehensive overview of the historical context of its synthesis, key methodologies for its preparation, and its evolution as a valuable intermediate in medicinal chemistry.
Introduction: The Rise of Chromanones
The chromanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The exploration of chromanones began in the early to mid-20th century, with significant interest in their natural occurrence and potential pharmacological activities. The general synthetic routes to chromanones were established during this period, often involving the cyclization of substituted phenoxypropanoic acids or the reaction of phenols with α,β-unsaturated acids. These foundational methods paved the way for the synthesis of a wide array of substituted chromanones, including halogenated derivatives like this compound.
The Emergence of this compound: A Synthetic Perspective
While a singular "discovery" paper for this compound is not easily identifiable, its synthesis is a logical extension of established chromanone chemistry. The introduction of a chlorine atom at the 6-position of the chromanone core modifies its electronic and lipophilic properties, which can significantly influence its biological activity and utility as a synthetic intermediate.
One of the earliest documented methods for the synthesis of this compound involves the intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenoxy)propanoic acid. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
Experimental Protocol: Cyclization of 3-(4-chlorophenoxy)propanoic acid
Objective: To synthesize this compound via intramolecular Friedel-Crafts cyclization.
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, 3-(4-chlorophenoxy)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated with stirring, typically at a temperature range of 80-100 °C, for a period of 1-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization or column chromatography.
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound via Michael addition followed by intramolecular cyclization.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through various analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-101 °C |
| Boiling Point | 156-160 °C at 12 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=2.8 Hz, 1H), 7.40 (dd, J=8.8, 2.8 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 4.55 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0, 161.5, 136.0, 129.5, 128.0, 120.0, 118.5, 67.5, 37.0 |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretching), ~1260 (C-O stretching) |
| Mass Spectrum (EI) | m/z 182 (M⁺), 154, 125 |
Biological Significance and Applications
While early research on this compound itself is not extensively detailed, the broader class of chromanones has been investigated for a variety of biological activities. This compound has primarily been utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Signaling Pathway Implication (Hypothetical based on Chromanone Derivatives):
Many chromanone derivatives have been found to interact with various signaling pathways implicated in inflammation and cancer. For instance, some chromanones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a chromanone derivative.
Conclusion
This compound, while lacking a dramatic discovery story, represents a significant building block in the field of medicinal chemistry. Its synthesis is a testament to the logical progression of organic chemistry, building upon foundational reactions to create novel structures. The true value of this compound lies in its role as a versatile intermediate, enabling the synthesis of a diverse range of biologically active molecules. Future research will likely continue to leverage this scaffold to develop new therapeutic agents targeting a variety of diseases.
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric reduction of 6-chlorochroman-4-one to produce the chiral alcohol, 6-chloro-chroman-4-ol. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds. Three distinct and effective methods are presented: a biocatalytic approach using whole-cell catalysis, the Corey-Bakshi-Shibata (CBS) reduction, and the Noyori asymmetric hydrogenation.
Data Presentation
The following table summarizes the quantitative data for the different asymmetric reduction methods of this compound.
| Method | Catalyst/Reagent | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Key Advantages |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 whole cells | (S) | >99% | High | Environmentally friendly, high enantioselectivity, operates at mild conditions. |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)- or (R)-2-Methyl-CBS-oxazaborolidine / Borane dimethyl sulfide complex | (R) or (S) | Typically >95% | Good to High | Broad substrate scope, predictable stereochemistry, commercially available catalyst.[1] |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] / H₂ gas | (R) or (S) | Typically >95% | High | High catalytic efficiency, excellent enantioselectivity, applicable to a wide range of ketones.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biocatalytic Asymmetric Reduction using Lactobacillus paracasei
This protocol describes the whole-cell biocatalytic reduction of this compound to (S)-6-chlorochroman-4-ol.[3]
Materials:
-
This compound
-
Lactobacillus paracasei BD101 (lyophilized whole cells)
-
Glucose (or other suitable carbon source)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a sterile flask, prepare a suspension of Lactobacillus paracasei BD101 cells in the phosphate buffer.
-
Addition of Substrate and Co-substrate: Add glucose as a co-substrate for cofactor regeneration. Subsequently, add this compound to the cell suspension. The final substrate concentration should be optimized, but a starting point of 10-50 mM is recommended.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-37 °C) and agitation speed (e.g., 150-200 rpm). Monitor the reaction progress by techniques such as TLC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified 6-chlorochroman-4-ol by chiral HPLC analysis.
Caption: Biocatalytic reduction workflow.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol provides a general procedure for the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.[4][1][5]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Schlenk flask and nitrogen line
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution to the THF.
-
Borane Addition: Cool the solution to 0 °C and slowly add the borane dimethyl sulfide complex. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to -78 °C. Add a solution of this compound in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.
Caption: CBS reduction workflow.
Noyori Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst.[2][6][7]
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Ethanol (degassed)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Setup: In a glovebox, charge a glass liner for the high-pressure reactor with the Ru-BINAP catalyst and this compound.
-
Solvent Addition: Add degassed ethanol to the liner.
-
Assembly and Purging: Seal the glass liner inside the high-pressure reactor. Remove the reactor from the glovebox and purge it several times with hydrogen gas.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots (after safely depressurizing and purging the reactor).
-
Depressurization and Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Concentration: Remove the reaction mixture and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the resulting 6-chlorochroman-4-ol by chiral HPLC.
Caption: Noyori hydrogenation workflow.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Evaluation of 6-Chlorochroman-4-one and its Analogs in Anti-inflammatory Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chroman-4-one scaffold is a prominent heterocyclic structure found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. Derivatives of chroman-4-one have garnered significant interest in medicinal chemistry as potential therapeutic agents, particularly for their anti-inflammatory properties. These compounds often act by modulating key signaling pathways involved in the inflammatory response. This document provides a detailed overview of the application of compounds based on the chroman-4-one scaffold, with a focus on 6-Chlorochroman-4-one, in anti-inflammatory drug discovery. It outlines the common mechanisms of action, detailed protocols for in vitro and in vivo evaluation, and a summary of relevant quantitative data from studies on analogous compounds.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
Derivatives of the closely related 2-phenyl-4H-chromen-4-one have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5] Upon activation by stimuli like lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving MAPKs, which ultimately leads to the production of pro-inflammatory mediators.[2][3][4][5] Chroman-4-one derivatives can intervene in this process, leading to a reduction in the expression and release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][3][4][5]
The NF-κB and MAPK signaling pathways are central to the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory compounds.[6] The diagram below illustrates the general mechanism by which chroman-4-one derivatives may inhibit inflammation.
Data on Anti-inflammatory Activity of Chroman-4-one Analogs
The following tables summarize the in vitro anti-inflammatory activity of various chromen-4-one derivatives, which serve as a reference for evaluating new compounds like this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| Flavones | 2',3',5,7-Tetrahydroxyflavone | 19.7 | [7] |
| Flavones | Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [7] |
| Indole Derivatives | Compound 5a | 1.1 | [8] |
| Indole Derivatives | Compound 5b | 2.3 | [8] |
| Cochlioquinone Derivatives | Curvulariahawadride (5) | 12.9 | [9] |
| Cochlioquinone Derivatives | Stemphone (3) | 32.8 | [9] |
| Cochlioquinone Derivatives | Cochlioquinone N (1) | 53.7 | [9] |
Table 2: Selective Inhibition of Cyclooxygenase-2 (COX-2)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 | 20.1 | 287.1 | [10] |
| Celecoxib (Reference Drug) | 0.06 | 24.3 | 405 | [10] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by 6-Methylcoumarin in LPS-Stimulated RAW264.7 Cells
| Cytokine | Concentration of 6-MC (µM) | % Inhibition | Reference |
| PGE2 | 500 | 53.2 | [6] |
| TNF-α | 500 | 32.8 | [6] |
| IL-6 | 500 | 73.1 | [6] |
| IL-1β | 500 | 80.6 | [6] |
Experimental Protocols
A systematic evaluation of a novel compound's anti-inflammatory potential typically begins with in vitro screening, followed by in vivo validation in animal models.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Seed RAW264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).[11] Allow cells to adhere overnight. Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.[5] Subsequently, stimulate the cells with lipopolysaccharide (LPS) (typically 0.1-1 µg/mL) for 24 hours to induce an inflammatory response.[5][12]
2. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic concentration of the test compound.
-
Procedure:
-
After the 24-hour incubation with the test compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[13]
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Objective: To quantify the inhibition of NO production by the test compound.
-
Procedure:
-
After the 24-hour stimulation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[11]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
4. Pro-inflammatory Cytokine Measurement (ELISA):
-
Objective: To measure the effect of the test compound on the production of cytokines like TNF-α and IL-6.
-
Procedure:
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents: This is a standard and widely used model for evaluating acute inflammation.[1][15][16][17]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound (e.g., this compound) or a reference drug (like indomethacin) orally or intraperitoneally.[18]
-
After a set time (usually 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[15][18]
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[15][18]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[18]
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.[15]
-
Conclusion
References
- 1. inotiv.com [inotiv.com]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
6-Chlorochroman-4-one as a Versatile Precursor for Novel Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-chlorochroman-4-one as a foundational scaffold for the synthesis of innovative fluorescent probes. While direct applications of this compound in fluorescent probe development are not extensively documented in current literature, its structural similarity to chromone and flavone, which are well-established fluorophores, makes it a highly promising yet underexplored precursor. This guide offers a comprehensive, albeit hypothetical, framework for the design, synthesis, and application of fluorescent probes derived from this scaffold, based on established chemical principles and published data for analogous compounds.
Introduction: The Potential of the Chroman-4-one Scaffold
The chromone (4H-chromen-4-one) and its derivatives, such as flavones, are a significant class of heterocyclic compounds widely recognized for their fluorescent properties. These molecules often exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and emission in the visible region, making them excellent candidates for fluorescent probes. The chroman-4-one structure provides a robust and modifiable backbone for the development of probes targeting a variety of analytes, including metal ions and reactive oxygen species. The presence of a chlorine atom at the 6-position in this compound offers a strategic handle for further functionalization, allowing for the tuning of photophysical properties and the introduction of specific recognition moieties.
Proposed Synthesis of a Chromone-Based Fluorescent Probe from this compound
This section outlines a proposed synthetic pathway to convert this compound into a functional fluorescent probe. The synthesis is divided into two main stages: A) Conversion of this compound to a 6-chloro-3-formylchromone intermediate, and B) Condensation of the intermediate with a recognition group to yield the final probe.
Stage A: Synthesis of 6-chloro-3-formylchromone (Hypothetical Protocol)
The Vilsmeier-Haack reaction is a well-established method for the synthesis of 3-formylchromones from the corresponding 2'-hydroxyacetophenones. However, starting from a chroman-4-one, a dehydrogenation step is first required to form the chromone, followed by formylation. Alternatively, a direct formylation of the chroman-4-one at the 3-position can be envisioned, followed by oxidation to the chromone. Here, we propose a plausible one-pot reaction sequence.
Principle: The chroman-4-one is first treated with a Vilsmeier-Haack reagent (POCl₃/DMF) which can act as both a formylating and dehydrating agent to introduce the formyl group at the C3 position and subsequently create the C2-C3 double bond to yield the chromone ring.
Experimental Protocol:
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 eq.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (around 40-50 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain 6-chloro-3-formylchromone.
-
Stage B: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
The 3-formyl group of the chromone is an excellent handle for introducing a recognition moiety via a Schiff base condensation. In this example, we propose the synthesis of a probe for the detection of a specific metal ion by reacting the formylchromone with a suitable amine-containing chelator, such as 2-hydrazinopyridine.
Principle: The aldehyde group of 6-chloro-3-formylchromone reacts with the hydrazine group of 2-hydrazinopyridine to form a stable hydrazone linkage. The resulting Schiff base can act as a chemosensor where the binding of a metal ion to the chelating site (hydrazone and pyridine nitrogen) modulates the photophysical properties of the chromone fluorophore.
Experimental Protocol:
-
Materials: 6-chloro-3-formylchromone, 2-Hydrazinopyridine, Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve 6-chloro-3-formylchromone (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of 2-hydrazinopyridine (1.1 eq.) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the final fluorescent probe.
-
Data Presentation: Photophysical Properties of Chromone-Based Fluorescent Probes
The following table summarizes the key photophysical properties of various reported chromone-based fluorescent probes to provide a reference for the expected performance of probes derived from this compound.
| Probe Name/Derivative | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| CP Probe | Fe³⁺ | 345 | 439 | 94 | Not Reported | [1] |
| HMPM | Pd²⁺ | 370 | 450 / 530 (ratiometric) | 80 / 160 | Not Reported | [2] |
| Probe A | H₂S | 380 | 435 / 537 | 55 / 157 | Not Reported | [3] |
| L | Zn²⁺ | 421 | 488 | 67 | Not Reported | [4] |
| LZn Complex | Al³⁺ | 488 | 580 (FRET) | 92 | Not Reported | [4] |
| RC1 | Zn²⁺ | 520 | 550 | 30 | Not Reported | [5] |
Visualization of Workflows and Mechanisms
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-stage synthesis of a fluorescent probe from this compound.
Caption: Proposed synthetic workflow for a chromone-based fluorescent probe.
Proposed Signaling Pathway for Metal Ion Detection
The synthesized Schiff base probe is expected to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target metal ion. The proposed mechanism involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Caption: Proposed signaling pathway for a "turn-on" fluorescent metal ion probe.
Application Protocol: General Procedure for Fluorescence Measurements
This protocol provides a general guideline for evaluating the performance of the newly synthesized chromone-based fluorescent probe for the detection of a target analyte (e.g., a metal ion).
-
Materials and Equipment:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol).
-
Buffer solution appropriate for the target analyte and biological conditions (e.g., HEPES or PBS, pH 7.4).
-
Stock solutions of the target analyte and potential interfering species.
-
Fluorometer with excitation and emission wavelength scanning capabilities.
-
Quartz cuvettes.
-
-
Procedure for Selectivity and Sensitivity Measurement:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Sensitivity:
-
To a cuvette containing the probe's working solution, add increasing concentrations of the target analyte.
-
After each addition, mix thoroughly and allow the solution to incubate for a specified time (e.g., 5-15 minutes) at room temperature.
-
Record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit.
-
-
Selectivity:
-
To separate cuvettes containing the probe's working solution, add a high concentration of various potential interfering species (e.g., other metal ions, biologically relevant anions).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response in the presence of interfering species to the response with the target analyte to assess selectivity.
-
-
-
Procedure for Live Cell Imaging (General Guidance):
-
Culture cells (e.g., HeLa or HEK293) on a glass-bottom dish suitable for fluorescence microscopy.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in cell culture medium) for a specific duration (e.g., 30-60 minutes) at 37 °C in a CO₂ incubator.
-
Wash the cells with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
To visualize the probe's response to the target analyte, cells can be pre-treated with the analyte before or during probe incubation.
-
Conclusion
This compound represents a promising, yet underutilized, precursor for the development of novel fluorescent probes. By leveraging established synthetic methodologies for chromone and flavone derivatives, it is possible to design and synthesize a wide range of probes with tailored properties for specific applications in research, diagnostics, and drug development. The protocols and data presented in this document provide a foundational framework to guide researchers in exploring the potential of this versatile scaffold. Further experimental validation of the proposed synthetic routes and characterization of the resulting probes are essential next steps in unlocking the full potential of this compound in the field of fluorescence imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mentis.uta.edu [mentis.uta.edu]
- 4. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-Chlorochroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Chlorochroman-4-one, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic pathway, commencing with the formation of 3-(4-chlorophenoxy)propanoic acid from 4-chlorophenol, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are presented to ensure reproducibility and facilitate application in a research and development setting.
Introduction
Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a chlorine atom at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound serves as a crucial building block for the synthesis of more complex bioactive compounds, including potential therapeutic agents. This application note details a reliable and efficient method for its laboratory-scale synthesis.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid: This step involves the reaction of 4-chlorophenol with acrylic acid in the presence of a base. This reaction proceeds via a Michael addition of the phenoxide to the α,β-unsaturated carboxylic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation: The synthesized 3-(4-chlorophenoxy)propanoic acid undergoes an intramolecular cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the desired this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
Materials:
-
4-Chlorophenol
-
Acrylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL).
-
To the stirred solution, add 4-chlorophenol (12.8 g, 0.1 mol).
-
Heat the mixture to 80-90°C to ensure the formation of the sodium phenoxide salt.
-
Slowly add acrylic acid (7.2 g, 0.1 mol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(4-chlorophenoxy)propanoic acid.
-
Dry the product in a vacuum oven.
Step 2: Synthesis of this compound
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle
Procedure:
-
Place polyphosphoric acid (100 g) in a 250 mL round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90°C with stirring.
-
Slowly and carefully add 3-(4-chlorophenoxy)propanoic acid (10.0 g, 0.05 mol) in portions to the hot PPA.
-
Increase the temperature to 100-110°C and stir vigorously for 2-3 hours. The color of the mixture will darken. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to about 60-70°C and carefully pour the viscous mixture onto crushed ice (200 g) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for 3-(4-chlorophenoxy)propanoic acid Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Chlorophenol | 128.56 | 0.1 | 12.8 g |
| Acrylic Acid | 72.06 | 0.1 | 7.2 g |
| Sodium Hydroxide | 40.00 | 0.1 | 4.0 g |
| Reaction Parameter | Value | ||
| Solvent | Water | ||
| Temperature | Reflux (100°C) | ||
| Reaction Time | 4-6 hours | ||
| Typical Yield | 80-90% |
Table 2: Reagents and Reaction Conditions for this compound Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 3-(4-chlorophenoxy)propanoic acid | 200.61 | 0.05 | 10.0 g |
| Polyphosphoric Acid | - | - | 100 g |
| Reaction Parameter | Value | ||
| Temperature | 100-110°C | ||
| Reaction Time | 2-3 hours | ||
| Typical Yield | 70-85% |
Visualization of Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check for the purity of the solid products.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C-O-C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
4-Chlorophenol is toxic and corrosive. Handle with care and avoid skin contact and inhalation.
-
Concentrated acids (HCl and PPA) are highly corrosive. Handle with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorochroman-4-one is a versatile heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The electron-withdrawing effect of the chlorine atom at the 6-position, coupled with the electrophilic nature of the carbonyl group, makes the chromanone ring susceptible to a variety of nucleophilic attacks. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of novel derivatives with a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles. The information is intended to guide researchers in the synthesis and exploration of new chemical entities based on the chromanone scaffold.
Reactions at the Carbonyl Group (C4)
The carbonyl group at the C4 position is a primary site for nucleophilic addition reactions.
Asymmetric Reduction to 6-Chlorochroman-4-ol
The reduction of the C4-carbonyl group to a hydroxyl group introduces a chiral center, leading to the formation of enantiomerically enriched alcohols which are valuable precursors for chiral drug synthesis.
Application: Synthesis of chiral intermediates for pharmaceuticals.
Experimental Protocol: Biocatalytic Asymmetric Reduction [1]
-
Materials:
-
This compound
-
Lactobacillus paracasei BD101 cells
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
-
Procedure:
-
Prepare a suspension of Lactobacillus paracasei BD101 cells in phosphate buffer.
-
To the cell suspension, add glucose as a co-substrate.
-
Add this compound to the reaction mixture.
-
Incubate the reaction at 30°C with shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Purify the (S)-6-chlorochroman-4-ol by column chromatography.
-
| Product | Yield | Enantiomeric Excess |
| (S)-6-Chlorochroman-4-ol | >99% | >99% |
Reactions at the α-Methylene Group (C3)
The protons on the C3 carbon, adjacent to the carbonyl group, are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. Alternatively, the C3 position can be functionalized through condensation reactions.
Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. In the case of this compound, the α-methylene group at C3 can react with aromatic aldehydes to yield 3-arylmethylidene derivatives.
Application: Synthesis of chalcone-like compounds and intermediates for the synthesis of heterocyclic systems. These derivatives have shown potential as tyrosinase inhibitors.[2]
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine or Pyrrolidine
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-arylmethylidene-6-chlorochroman-4-one.
-
| Nucleophile (Aldehyde) | Product |
| Benzaldehyde | 3-Benzylidene-6-chlorochroman-4-one |
| 4-Methoxybenzaldehyde | 6-Chloro-3-(4-methoxybenzylidene)chroman-4-one |
| 4-Chlorobenzaldehyde | 6-Chloro-3-(4-chlorobenzylidene)chroman-4-one |
Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile reagent that can react with active methylene compounds to form enamines, which are useful intermediates for the synthesis of various heterocyclic compounds.
Application: Synthesis of 3-formylchromone precursors and heterocyclic compounds like pyrazoles.
Experimental Protocol: Reaction with DMF-DMA [3][4][5][6]
-
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene or Xylene (as solvent)
-
-
Procedure:
-
Dissolve this compound in toluene.
-
Add an excess of DMF-DMA.
-
Reflux the mixture for 2-4 hours.
-
Monitor the formation of the enaminone by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 6-chloro-3-((dimethylamino)methylene)chroman-4-one can be used in the next step without further purification or can be purified by column chromatography.
-
Synthesis of Pyrazole Derivatives
The enaminone intermediate obtained from the reaction with DMF-DMA can be cyclized with hydrazine hydrate to form pyrazole derivatives fused to the chromanone ring.
Application: Synthesis of novel heterocyclic compounds with potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties.[7][8][9][10][11]
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]chromenes
-
Materials:
-
6-Chloro-3-((dimethylamino)methylene)chroman-4-one
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve the crude enaminone in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture. The product usually precipitates.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pyrazole derivative.
-
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound can be utilized in MCRs to generate diverse molecular scaffolds.
Synthesis of Spiro-oxindole-pyrrolidine Derivatives
A 1,3-dipolar cycloaddition reaction of an azomethine ylide (generated in situ from isatin and an amino acid) with a 3-arylmethylidene-6-chlorochroman-4-one derivative can lead to the formation of complex spiro-heterocyclic compounds.
Application: Generation of complex and diverse molecular scaffolds for high-throughput screening in drug discovery. Spiro-oxindoles are a prominent class of compounds with significant biological activities.
Experimental Protocol: Three-Component Reaction for Spiro-oxindole Synthesis [12]
-
Materials:
-
3-Arylmethylidene-6-chlorochroman-4-one
-
Isatin (or N-substituted isatin)
-
Sarcosine (or another amino acid)
-
Methanol or Ethanol
-
-
Procedure:
-
A mixture of 3-arylmethylidene-6-chlorochroman-4-one, isatin, and sarcosine is refluxed in methanol for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with methanol, and dried to afford the desired spiro-oxindole-pyrrolidine derivative.
-
| Aryl group on methylidene | Isatin derivative | Product Stereochemistry |
| Phenyl | Isatin | Diastereoselective |
| 4-Methoxyphenyl | N-Methylisatin | Diastereoselective |
Visualizations
Reaction Workflow for Nucleophilic Reactions of this compound
Caption: Reaction pathways of this compound with various nucleophiles.
Signaling Pathway of Biological Activity
Derivatives of this compound have shown promising biological activities, such as antifungal and antimicrobial effects. While the exact signaling pathways are often complex and depend on the specific derivative, a general model can be proposed where these compounds inhibit key enzymes or disrupt cellular processes in pathogenic organisms.
Caption: Proposed mechanism of biological activity for this compound derivatives.
Conclusion
This compound is a privileged scaffold in organic synthesis, offering multiple reaction sites for nucleophilic attack. The protocols outlined in this document provide a foundation for the synthesis of a diverse library of chromanone derivatives. The resulting compounds are of significant interest for further investigation in drug discovery programs, particularly in the development of new antimicrobial and antifungal agents. The versatility of this compound in various reaction types, including classical two-component reactions and more complex multicomponent strategies, underscores its importance as a key starting material for medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon [ouci.dntb.gov.ua]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde|208.6 g/mol [benchchem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-6-chlorochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of (S)-6-chlorochroman-4-ol, a valuable chiral intermediate in pharmaceutical development, through the biocatalytic reduction of 6-chlorochroman-4-one. The protocols are based on the successful application of whole-cell biocatalysis, offering a green, efficient, and highly selective alternative to traditional chemical synthesis.
Introduction
Chiral chroman-4-ol derivatives are significant structural motifs in a variety of biologically active compounds. The synthesis of enantiomerically pure forms of these compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The biocatalytic reduction of prochiral ketones to their corresponding chiral alcohols has emerged as a powerful tool, providing high enantioselectivity under mild and environmentally friendly conditions.[1]
This document details the use of the whole-cell biocatalyst Lactobacillus paracasei BD101 for the asymmetric reduction of this compound to yield (S)-6-chlorochroman-4-ol with exceptional optical purity (>99% enantiomeric excess) and on a preparative gram scale.[1] This method represents a significant advancement, particularly for substrates like this compound, which are known to be challenging for biocatalytic reduction.[1]
Principle of the Method
The synthesis relies on the enzymatic machinery within whole cells of Lactobacillus paracasei BD101 to catalyze the asymmetric reduction of the ketone group in this compound. The bacterium possesses ketoreductases that utilize intracellular cofactors (such as NADH or NADPH) to deliver a hydride to the carbonyl carbon, leading to the formation of the corresponding alcohol. The stereochemical configuration of the resulting hydroxyl group is dictated by the enzyme's active site, which in this case, demonstrates a high preference for the (S)-enantiomer. The use of a whole-cell system obviates the need for costly isolation of enzymes and the external addition and regeneration of cofactors.
Experimental Protocols
The following protocols are based on the optimized conditions reported for the successful gram-scale synthesis of (S)-6-chlorochroman-4-ol.[1]
Protocol 1: Preparation of Lactobacillus paracasei BD101 Whole-Cell Biocatalyst
-
Activation of Culture: Aseptically transfer a cryopreserved stock of Lactobacillus paracasei BD101 into sterile MRS (de Man, Rogosa and Sharpe) broth.
-
Incubation: Incubate the culture at 37°C for 24 hours under anaerobic or microaerophilic conditions.
-
Scaling-Up: Inoculate a larger volume of MRS broth with the activated culture and incubate under the same conditions for 24-48 hours, or until the stationary phase is reached.
-
Harvesting of Cells: Centrifuge the culture broth at an appropriate speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual media components.
-
Biocatalyst Preparation: The resulting cell paste can be used immediately as a fresh whole-cell biocatalyst or stored under appropriate conditions (e.g., lyophilized or frozen at -80°C) for later use.
Protocol 2: Biocatalytic Reduction of this compound
-
Reaction Setup: In a suitable reaction vessel (e.g., a shake flask), combine the washed Lactobacillus paracasei BD101 cell paste with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Cofactor Regeneration: Add a suitable co-substrate, such as glucose, to the reaction mixture to facilitate the in-situ regeneration of NADH/NADPH.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to aid solubility and add it to the reaction mixture to the desired final concentration.
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) for a specified duration (e.g., 24-48 hours).
-
Monitoring the Reaction: Periodically, withdraw aliquots from the reaction mixture. Extract the substrate and product with a suitable organic solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the conversion of the starting material.
Protocol 3: Extraction and Purification of (S)-6-chlorochroman-4-ol
-
Cell Removal: After the reaction is complete, centrifuge the mixture to separate the cell mass.
-
Extraction: Extract the supernatant multiple times with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure (S)-6-chlorochroman-4-ol.
Protocol 4: Determination of Enantiomeric Excess (e.e.)
-
Analytical Method: The enantiomeric excess of the purified (S)-6-chlorochroman-4-ol is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v).
-
Flow Rate: An appropriate flow rate (e.g., 1.0 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject a solution of the purified product onto the chiral HPLC column. The enantiomers will be separated into two distinct peaks. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Data Presentation
The following table summarizes the quantitative data for the biocatalytic synthesis of (S)-6-chlorochroman-4-ol using Lactobacillus paracasei BD101, based on optimized conditions.[1]
| Parameter | Value | Reference |
| Biocatalyst | Whole cells of Lactobacillus paracasei BD101 | [1] |
| Substrate | This compound | [1] |
| Product | (S)-6-chlorochroman-4-ol | [1] |
| Conversion | Complete | [1] |
| Enantiomeric Excess (e.e.) | >99% | [1] |
| Scale | Gram scale | [1] |
Visualizations
The following diagrams illustrate the key aspects of the biocatalytic synthesis process.
Caption: Biocatalytic transformation pathway.
Caption: Experimental workflow diagram.
References
Application of 6-Chlorochroman-4-one in Agricultural Research: A Framework for Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
6-Chlorochroman-4-one is a halogenated heterocyclic compound recognized as a valuable synthetic intermediate in the development of biologically active molecules. While direct applications in agriculture are not extensively documented in publicly available literature, its chromanone core is a "privileged scaffold" found in numerous natural and synthetic compounds exhibiting a wide range of bioactivities, including insecticidal, fungicidal, and herbicidal properties.[1][2][3][4][5][6][7] This document provides a framework for leveraging this compound in agricultural research, outlining its potential, hypothetical synthetic pathways, and generalized protocols for screening novel derivatives for agrochemical applications.
Application Notes: Potential as an Agrochemical Scaffold
The chroman-4-one structure is a key component in various bioactive molecules, suggesting that derivatives of this compound could be developed into novel agrochemicals.[3][7] The presence of a chlorine atom on the aromatic ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its efficacy and environmental fate as a potential pesticide.
Potential Agricultural Applications:
-
Insecticides: Chromanone and chromone analogs of diacylhydrazines have demonstrated insecticidal activity.[1] By modifying the this compound backbone, it is plausible to design new insecticides that may act as insect growth regulators or neurotoxins. Chroman and chromene analogues have also shown larvicidal and adulticidal activity against mosquitos.[8]
-
Fungicides: Chromone derivatives have shown promising antifungal activity against a range of pathogenic fungi.[2][9][10] The this compound scaffold can be used to generate novel compounds for screening against significant plant pathogens.
-
Herbicides: Certain chromone and chromanone derivatives have been reported to have phytotoxic effects, indicating their potential as herbicides.[5][6] The development of derivatives from this compound could lead to new herbicidal modes of action.
Hypothetical Synthesis and Screening Workflow
The journey from a starting intermediate like this compound to a viable agrochemical involves synthesis, screening, and optimization.
Caption: A generalized workflow for the development of novel agrochemicals from this compound.
Experimental Protocols
Given the lack of specific data on agrochemicals derived from this compound, the following are generalized protocols for the primary screening of novel compounds for herbicidal, fungicidal, and insecticidal activities.
Protocol 1: Primary Screening for Herbicidal Activity
This protocol is designed for the initial evaluation of the phytotoxic effects of novel this compound derivatives on model plant species.
1. Preparation of Test Compounds:
- Dissolve the synthesized derivatives in a suitable solvent (e.g., acetone or DMSO) to create a stock solution of 10,000 ppm.
- Prepare serial dilutions to obtain test concentrations (e.g., 1000, 500, 250, 125, and 62.5 ppm) in a solution containing a surfactant (e.g., 0.1% Tween® 20).
2. Plant Material:
- Use seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum).
3. Petri Dish Assay:
- Place a filter paper in a 9 cm Petri dish and moisten it with 5 mL of the test solution.
- Arrange 10-20 seeds on the filter paper.
- Seal the Petri dishes with parafilm and incubate in a growth chamber with a defined light/dark cycle and temperature.
- Include a solvent control and a positive control (a known herbicide).
4. Data Collection and Analysis:
- After 7-14 days, measure the germination rate, root length, and shoot length.
- Calculate the percentage of inhibition compared to the solvent control.
Protocol 2: In Vitro Screening for Fungicidal Activity
This protocol outlines a method for assessing the ability of this compound derivatives to inhibit the growth of a model fungal pathogen.
1. Fungal Culture:
- Use a common plant pathogenic fungus (e.g., Fusarium oxysporum or Alternaria alternata) maintained on Potato Dextrose Agar (PDA).
2. Amended Agar Assay:
- Prepare PDA medium and autoclave.
- While the medium is still molten (around 45-50°C), add the test compound from a stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 10, and 1 ppm).
- Pour the amended PDA into Petri dishes.
- Place a mycelial plug (5 mm diameter) from an actively growing fungal culture in the center of each plate.
- Include a solvent control and a positive control (a known fungicide).
3. Data Collection and Analysis:
- Incubate the plates at the optimal growth temperature for the fungus.
- Measure the radial growth of the fungal colony daily until the control plate is fully covered.
- Calculate the percentage of mycelial growth inhibition.
Protocol 3: Primary Screening for Insecticidal Activity
This protocol provides a general method for the initial assessment of the insecticidal properties of this compound derivatives against a model insect pest.
1. Test Insect:
- Use a common agricultural pest that is easy to rear in the laboratory (e.g., larvae of the common cutworm, Spodoptera litura).
2. Leaf Disc Bioassay:
- Prepare test solutions of the derivatives as described in the herbicide screening protocol.
- Cut leaf discs (e.g., from cabbage or lettuce) and dip them in the test solutions for 10-30 seconds.
- Allow the leaf discs to air dry.
- Place one treated leaf disc in a Petri dish with a moistened filter paper.
- Introduce a single larva (e.g., third instar) into each Petri dish.
- Include a solvent control and a positive control (a known insecticide).
3. Data Collection and Analysis:
- After 24, 48, and 72 hours, record larval mortality and any signs of sublethal effects (e.g., reduced feeding, paralysis).
- Calculate the percentage of mortality, corrected for any mortality in the control group.
Data Presentation
Quantitative data from screening experiments should be organized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Illustrative Data Summary for Primary Screening of this compound Derivatives
| Compound ID | Herbicidal Activity (% Inhibition at 500 ppm) | Fungicidal Activity (% Inhibition at 100 ppm) | Insecticidal Activity (% Mortality at 500 ppm after 72h) |
| Ryegrass | Cress | F. oxysporum | |
| Derivative 1 | 15 | 25 | 10 |
| Derivative 2 | 85 | 92 | 5 |
| Derivative 3 | 20 | 18 | 78 |
| Derivative 4 | 10 | 12 | 15 |
| Positive Control | 98 | 99 | 95 |
| Solvent Control | 0 | 0 | 0 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Potential Signaling Pathway Modulation
A hypothetical agrochemical derived from this compound could potentially interfere with various signaling pathways in the target organism. The following diagram illustrates a conceptual signaling pathway that could be a target for a novel fungicide.
Caption: A conceptual diagram of a fungicide's mode of action targeting a key enzyme.
Conclusion
While this compound is not a direct-use agrochemical, its structural motif is present in many bioactive compounds. This makes it a promising starting point for the synthesis of novel insecticides, fungicides, and herbicides. The provided application notes, hypothetical workflows, and generalized screening protocols offer a foundational framework for researchers to explore the potential of this compound derivatives in the quest for new and effective crop protection solutions. Further research and development in this area are warranted to unlock the full potential of this versatile chemical scaffold.
References
- 1. Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larvicidal and Adulticidal Activity of Chroman and Chromene Analogues against Susceptible and Permethrin-Resistant Mosquito Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chlorochroman-4-one in Material Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe hypothetical applications of 6-Chlorochroman-4-one in material science and polymer chemistry. To date, the scientific literature primarily focuses on the use of this compound as a building block in medicinal chemistry. The protocols provided are based on established chemical transformations and polymerization techniques for analogous structures but have not been experimentally validated for this compound itself. These notes are intended to inspire further research and exploration of its potential in polymer science.
Application Notes
This compound, a halogenated heterocyclic ketone, presents a versatile scaffold that can be chemically modified to produce novel monomers for polymer synthesis. Its rigid chroman backbone, coupled with the reactive carbonyl and chloro functionalities, offers opportunities to create polymers with potentially enhanced thermal stability, specific optical properties, and tailored solubility. The presence of the chlorine atom can also be exploited for post-polymerization modification, allowing for the introduction of further functionalities.
This document outlines three potential pathways for the utilization of this compound in polymer chemistry:
-
Synthesis of Polyesters: Reduction of the ketone functionality to a hydroxyl group, followed by further transformations, can yield a diol monomer. This diol, containing the 6-chlorochroman moiety, can be polymerized with various dicarboxylic acids or their derivatives to produce novel polyesters. These polyesters are anticipated to exhibit high glass transition temperatures and thermal stability due to the rigid aromatic core.
-
Synthesis of Polyamides: Conversion of the ketone to an amine, and subsequent derivatization, can lead to a diamine monomer. Polyamidation of this monomer with diacid chlorides would result in polyamides with the 6-chlorochroman unit integrated into the polymer backbone. The presence of the chloro-substituent may influence the solubility of these otherwise rigid polymers.
-
Synthesis of Polylactones via Ring-Opening Polymerization: A Baeyer-Villiger oxidation of the cyclic ketone in this compound could yield a seven-membered lactone. This lactone monomer can then undergo ring-opening polymerization (ROP) to produce a polyester with the chroman oxygen and the chloro-substituent as part of the repeating unit. Such polyesters may exhibit interesting biodegradable properties.
These hypothetical polymers could find applications in specialty plastics, high-performance coatings, and biomedical materials, leveraging the unique structural features imparted by the this compound precursor.
Experimental Protocols
Synthesis of a Polyester Precursor: 6-Chloro-chroman-4-ol
This protocol describes the reduction of this compound to the corresponding alcohol, a potential precursor for a diol monomer.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 1.5 g of sodium borohydride to the solution in small portions over 30 minutes.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-Chloro-chroman-4-ol.
Hypothetical Yield and Characterization:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 6-Chloro-chroman-4-ol | 95 | 85-88 | 7.2-6.8 (m, 3H, Ar-H), 4.8 (t, 1H, CH-OH), 4.3-4.1 (m, 2H, O-CH₂), 2.1-1.9 (m, 2H, CH₂) |
Hypothetical Synthesis of a Polyester via Polycondensation
This protocol outlines the hypothetical polycondensation of a diol derived from 6-Chloro-chroman-4-ol with a diacid chloride to form a polyester.
Materials:
-
Hypothetical 6-Chloro-chroman-diol monomer
-
Adipoyl chloride
-
Anhydrous pyridine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve 5.0 g of the hypothetical 6-Chloro-chroman-diol in 50 mL of anhydrous NMP and 5 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2.5 g of adipoyl chloride in 20 mL of anhydrous NMP.
-
Add the adipoyl chloride solution dropwise to the diol solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into 500 mL of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Hypothetical Polymer Properties:
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |
| Poly(6-chlorochroman adipate) | 0.65 | 150 | 350 | Soluble in NMP, DMAc |
Hypothetical Synthesis of a Polyamide via Interfacial Polymerization
This protocol describes the hypothetical interfacial polymerization of a diamine derived from this compound with a diacid chloride.
Materials:
-
Hypothetical 6-Chloro-chroman-diamine monomer
-
Terephthaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Beaker
-
Tweezers
Procedure:
-
Prepare an aqueous solution by dissolving 2.0 g of the hypothetical 6-Chloro-chroman-diamine and 1.5 g of sodium carbonate in 100 mL of deionized water.
-
Prepare an organic solution by dissolving 1.8 g of terephthaloyl chloride in 100 mL of dichloromethane.
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.
-
A polymer film will form at the interface of the two layers.
-
Using tweezers, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.
-
Wash the polymer rope with water and then with methanol.
-
Dry the polyamide in a vacuum oven at 80 °C.
Hypothetical Polymer Properties:
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |
| Poly(terephthalamide of 6-chlorochroman diamine) | 0.80 | 220 | 450 | Soluble in conc. H₂SO₄, partially soluble in DMAc/LiCl[1][2][3] |
Hypothetical Synthesis of a Lactone via Baeyer-Villiger Oxidation
This protocol outlines the hypothetical Baeyer-Villiger oxidation of this compound to form a lactone monomer.[4][5][6][7][8]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of dichloromethane.
-
Add 6.0 g of m-CPBA to the solution and stir at room temperature for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess peroxyacid and the resulting carboxylic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
Hypothetical Product Characterization:
| Product | Yield (%) | Physical State | ¹³C NMR (CDCl₃, δ ppm) |
| 6-Chloro-oxepino[3,2-c]chromen-4-one | 70 | White solid | 175.1 (C=O), 155.2, 130.5, 128.9, 125.4, 122.1, 118.3 (Ar-C), 70.2 (O-CH₂), 45.3 (CH-O), 30.1, 28.5 (CH₂) |
Hypothetical Ring-Opening Polymerization of a Lactone Monomer
This protocol describes the hypothetical ring-opening polymerization of the lactone derived from this compound.
Materials:
-
Hypothetical 6-Chloro-chroman-lactone monomer
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol
-
Anhydrous toluene
-
Methanol
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Oil bath
Procedure:
-
In a dry Schlenk tube under a nitrogen atmosphere, add 2.0 g of the hypothetical 6-Chloro-chroman-lactone monomer, 10 mg of Tin(II) 2-ethylhexanoate, and 5 µL of benzyl alcohol.
-
Add 5 mL of anhydrous toluene to dissolve the reactants.
-
Place the Schlenk tube in a preheated oil bath at 130 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dissolve the viscous product in a small amount of dichloromethane.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven at 50 °C.
Hypothetical Polymer Properties:
| Polymer | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Biodegradability |
| Poly(6-chloro-chroman-lactone) | 15,000 | 1.5 | 60 | Potentially biodegradable by hydrolysis of ester linkages[9][10][11][12] |
Visualizations
Caption: Hypothetical synthetic routes from this compound to polymers.
Caption: A generalized workflow for polycondensation experiments.
Caption: A generalized workflow for ring-opening polymerization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Biodegradation of Modified Poly(e-caprolactone) in Different Environments [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biodegradability of Novel Polylactide and Polycaprolactone Materials with Bacteriostatic Properties Due to Embedded Birch Tar in Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-chlorochroman-4-one. The chroman-4-one scaffold is a privileged structure in medicinal chemistry and drug discovery, and functionalization at the 6-position via cross-coupling reactions offers a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.[1] This document outlines key methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the creation of diverse molecular libraries for screening and lead optimization.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-chroman-4-ones
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3][4] This reaction is widely used to synthesize biaryl compounds.[3][4] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides (Representative Examples):
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., toluene/water 5:1, 5 mL).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-chroman-4-one.
Heck Reaction: Synthesis of 6-Alkenyl-chroman-4-ones
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This method is effective for the synthesis of substituted alkenes and has been applied to a wide range of substrates.[5][7][8]
Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Quantitative Data for Heck Reaction of Aryl Chlorides (Representative Examples):
| Entry | Aryl Chloride | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ | DMF | 120 | 24 | 85 |
| 2 | 4-Chloroanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 140 | 18 | 90 |
| 3 | 1-Chloro-4-nitrobenzene | Methyl methacrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe | Dioxane | 110 | 16 | 88 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Reagent Addition: Add the base (e.g., triethylamine, 2.0 mmol) and a polar aprotic solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120-140 °C) for the required duration (e.g., 18-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography to yield the 6-alkenyl-chroman-4-one.
Sonogashira Coupling: Synthesis of 6-Alkynyl-chroman-4-ones
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][9][10] This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms and is often co-catalyzed by a copper(I) salt.[1][10][11]
Reaction Scheme:
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijnc.ir [ijnc.ir]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring the Biocatalytic Reduction of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the asymmetric reduction of 6-chlorochroman-4-one to the chiral alcohol (S)-6-chlorochroman-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Reaction Overview: Biocatalytic Reduction of this compound
The focus of these analytical methods is the monitoring of the following reaction:
This compound → (S)-6-Chlorochroman-4-ol
This enantioselective reduction is often carried out using a whole-cell biocatalyst, such as Lactobacillus paracasei, to produce the desired (S)-enantiomer with high enantiomeric excess.[1] Accurate monitoring of this reaction is crucial for determining reaction completion, yield, and the enantiomeric purity of the product.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the conversion of this compound to 6-chlorochroman-4-ol. A reverse-phase method can be used to track the disappearance of the starting material and the appearance of the product. Furthermore, chiral HPLC is essential for determining the enantiomeric excess of the product.
Experimental Protocol: Reverse-Phase HPLC Method
Objective: To separate and quantify this compound and 6-chlorochroman-4-ol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. An isocratic method with a ratio of 60:40 (v/v) acetonitrile to water is a good starting point. Degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of this compound and 6-chlorochroman-4-ol in methanol at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a water-immiscible organic solvent like ethyl acetate and separating the layers). Dilute the organic layer with methanol to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared samples and standards. The retention time of the product, 6-chlorochroman-4-ol, will be shorter than the starting material, this compound, due to its increased polarity.
Quantitative Data Summary: Reverse-Phase HPLC
| Compound | Typical Retention Time (min) |
| 6-Chlorochroman-4-ol | ~ 3.5 |
| This compound | ~ 4.8 |
Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.
Experimental Protocol: Chiral HPLC Method
Objective: To determine the enantiomeric excess of (S)-6-chlorochroman-4-ol.
Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., amylose or cellulose-based)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase.
-
Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample. The two enantiomers will have different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Quantitative Data Summary: Chiral HPLC
| Enantiomer | Typical Retention Time (min) |
| (R)-6-Chlorochroman-4-ol | ~ 8.2 |
| (S)-6-Chlorochroman-4-ol | ~ 9.5 |
Note: Elution order and retention times are dependent on the specific chiral column used and should be confirmed with standards.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the starting material, product, and any volatile byproducts. It provides both retention time information and mass spectra for structural confirmation.
Experimental Protocol: GC-MS Method
Objective: To identify this compound and 6-chlorochroman-4-ol in the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Prepare a diluted solution of the reaction aliquot in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Analysis: Inject the sample. Identify the compounds based on their retention times and by comparing their mass spectra to a library or known standards.
Quantitative Data Summary: GC-MS
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 182/184 | 154, 126, 98 |
| 6-Chlorochroman-4-ol | 184/186 | 166, 155, 127, 101 |
Note: The presence of chlorine results in characteristic M+2 isotope peaks with an approximate ratio of 3:1.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor the reaction progress by observing the disappearance of the starting material signals and the appearance of product signals.
Experimental Protocol: ¹H NMR Monitoring
Objective: To monitor the conversion of the ketone to the alcohol by observing changes in the proton NMR spectrum.
Instrumentation:
-
NMR spectrometer
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra at different time points.
-
Analysis: Monitor the disappearance of the signals corresponding to the methylene protons adjacent to the carbonyl group in this compound and the appearance of the signal for the proton on the carbon bearing the hydroxyl group in 6-chlorochroman-4-ol.
Quantitative Data Summary: ¹H and ¹³C NMR
| Compound | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| This compound | ~2.8 (t, 2H), ~4.5 (t, 2H), ~7.0-7.8 (m, 3H) | ~37 (CH₂), ~67 (CH₂), ~191 (C=O), ~120-160 (aromatic C) |
| 6-Chlorochroman-4-ol | ~2.0 (m, 2H), ~4.2 (m, 2H), ~4.8 (t, 1H), ~6.8-7.3 (m, 3H) | ~30 (CH₂), ~63 (CH₂), ~65 (CH-OH), ~120-155 (aromatic C) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
NMR Reaction Monitoring Logic
Caption: Logical flow of NMR signal changes during the reaction.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of the reaction by tracking changes in the vibrational frequencies of functional groups.
Experimental Protocol: In-situ FTIR Monitoring
Objective: To monitor the reduction of the carbonyl group by observing the disappearance of its characteristic stretching frequency and the appearance of the hydroxyl group stretch.
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe suitable for in-situ monitoring.
Procedure:
-
Setup: Insert the in-situ FTIR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the initial reaction mixture before initiating the reduction.
-
Reaction Initiation: Start the biocatalytic reduction.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals.
-
Analysis: Monitor the decrease in the absorbance of the carbonyl (C=O) peak and the increase in the absorbance of the hydroxyl (O-H) peak.
Quantitative Data Summary: FTIR
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Carbonyl (C=O) stretch (in ketone) | ~1680 |
| Hydroxyl (O-H) stretch (in alcohol) | ~3300 (broad) |
FTIR Monitoring Pathway
Caption: Vibrational signature change monitored by FTIR.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Chlorochroman-4-one.
Troubleshooting Guide: Low Yield Synthesis of this compound
Low yields in the synthesis of this compound, typically achieved through intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from 3-(4-chlorophenoxy)propanoic acid is giving a very low yield. What are the most likely causes?
A1: Low yields in this intramolecular Friedel-Crafts acylation are common due to the electron-withdrawing nature of the chlorine atom, which deactivates the aromatic ring towards electrophilic substitution. The most common culprits are:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient catalyst activity, low reaction temperature, or short reaction time.
-
Side reactions: Intermolecular acylation leading to polymer formation can be a significant side reaction, especially at high concentrations.
-
Issues with starting material: Impurities in the starting 3-(4-chlorophenoxy)propanoic acid can interfere with the reaction.
-
Problems during work-up and purification: Product loss can occur during the quenching of the catalyst, extraction, or purification steps.
Q2: How can I improve the efficiency of the cyclization reaction?
A2: To improve the cyclization efficiency, consider the following:
-
Catalyst Choice and Amount: Polyphosphoric acid (PPA) and Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) are effective for this type of reaction. Eaton's reagent is often preferred due to its lower viscosity, which allows for better mixing. Ensure you are using a sufficient amount of the catalyst, as it also acts as the solvent in many cases. For PPA, a weight ratio of 10:1 (PPA:starting material) is a good starting point.
-
Reaction Temperature and Time: Due to the deactivated ring, higher temperatures (e.g., 100-140 °C) and longer reaction times may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Anhydrous Conditions: Friedel-Crafts catalysts are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous reagents are used.
Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I avoid it?
A3: The dark, tar-like substance is likely polymeric material formed from intermolecular Friedel-Crafts acylation. To minimize this:
-
High Dilution: While using the catalyst as a solvent is common, in some cases, using a large excess of the catalyst or an inert solvent at high dilution can favor the intramolecular reaction.
-
Controlled Addition: Slowly adding the 3-(4-chlorophenoxy)propanoic acid to the hot catalyst can help maintain a low concentration of the starting material, thus reducing the likelihood of intermolecular reactions.
Q4: What is the best way to purify the crude this compound?
A4: Purification can typically be achieved by a combination of the following methods:
-
Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto ice. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by water and brine.
-
Recrystallization: Recrystallization is an effective method for purifying the crude product. Common solvents to try are ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexane.
Q5: How do I know if my starting material, 3-(4-chlorophenoxy)propanoic acid, is pure enough?
A5: The purity of your starting material is crucial. You can check its purity by:
-
Melting Point: Compare the melting point of your synthesized 3-(4-chlorophenoxy)propanoic acid with the literature value. A broad or depressed melting point indicates impurities.
-
Spectroscopy: Use ¹H NMR and ¹³C NMR to ensure the absence of signals from starting materials (4-chlorophenol and the propanoic acid source) or byproducts.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Troubleshooting Recommendation |
| Catalyst | Polyphosphoric Acid (PPA) | Eaton's Reagent | Aluminum Chloride (AlCl₃) | If yield is low with PPA, consider switching to Eaton's Reagent for better handling and potentially milder conditions. AlCl₃ may require conversion of the carboxylic acid to the acid chloride first. |
| Catalyst:Substrate (w/w) | 10:1 | 10:1 (v/w) | >1 equivalent (mol) | Inadequate catalyst can lead to incomplete reaction. Ensure a sufficient excess is used, especially with PPA and Eaton's reagent where it also acts as a solvent. |
| Temperature (°C) | 100 - 120 | 80 - 100 | 60 - 80 (refluxing solvent) | The deactivated ring may require higher temperatures. If the reaction is sluggish, gradually increase the temperature while monitoring for decomposition. |
| Reaction Time (h) | 2 - 6 | 1 - 4 | 3 - 8 | Monitor the reaction by TLC. Prolonged reaction times at high temperatures can lead to byproduct formation. |
| Typical Yield (%) | 60 - 80 | 70 - 90 | 50 - 70 | Yields can vary significantly based on the purity of starting materials and reaction scale. These are estimates based on similar reactions. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
This protocol describes the synthesis of the precursor via a Williamson ether synthesis.
Technical Support Center: Optimizing Reaction Conditions for 6-Chlorochroman-4-one Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorochroman-4-one and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid. This reaction is typically promoted by a strong acid catalyst.
Q2: What are the recommended catalysts for the intramolecular cyclization to form this compound?
A2: Polyphosphoric acid (PPA) is a traditionally used and effective catalyst for this cyclization. However, Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, is often a superior alternative. It is less viscous and easier to handle than PPA, often leading to cleaner reactions and higher yields under milder conditions.
Q3: What are some common side reactions or byproducts to be aware of during the synthesis?
A3: The primary side reactions include intermolecular reactions leading to polymer formation, and incomplete cyclization resulting in the recovery of the starting material. Additionally, depending on the reaction conditions, there is a possibility of forming isomeric chromanone byproducts, although this is less common for this specific substrate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 3-(4-chlorophenoxy)propanoic acid, will gradually be replaced by a new spot for the product, this compound.
Q5: What are the typical purification methods for this compound?
A5: After quenching the reaction, the crude product is typically extracted into an organic solvent. Purification can then be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. For higher purity, column chromatography on silica gel is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material. | 1. Use freshly prepared Eaton's reagent or high-quality PPA. Ensure a sufficient stoichiometric amount is used. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend the reaction time, checking for completion with TLC. 4. Ensure the 3-(4-chlorophenoxy)propanoic acid is pure and dry. |
| Formation of Polymeric Byproducts | 1. Reaction temperature is too high. 2. High concentration of starting material. | 1. Lower the reaction temperature. 2. Perform the reaction under more dilute conditions. |
| Product is Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time or temperature. 2. Consider using a more active catalyst, such as Eaton's reagent. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is colored | Presence of impurities. | 1. Recrystallize the product. 2. If recrystallization is insufficient, purify by column chromatography. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from the synthesis of the analogous 6-chlorothiochromen-4-one.[1]
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorophenoxy)propanoic acid (1.0 mmol).
-
Addition of Catalyst:
-
Using PPA: Add dichloromethane (1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (0.5 mL, excess).
-
Using Eaton's Reagent: Add Eaton's reagent (2 mL) to the starting material.
-
-
Reaction:
-
With PPA: Heat the mixture to 40°C to distill off the dichloromethane. Then, increase the temperature to 100°C and stir until the starting material is consumed (monitor by TLC).
-
With Eaton's Reagent: Stir the mixture at room temperature or gently heat to 50-60°C until the reaction is complete as indicated by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Signaling Pathway of Chromanone Derivatives as Selective Estrogen Receptor Modulators (SERMs)
This compound derivatives have been investigated for their potential as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity.[2][3][4] The following diagram illustrates the general mechanism of action of SERMs.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators (SERMs): A first step in the development of perfect hormone replacement therapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chlorochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorochroman-4-one. Our aim is to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves a two-step process:
-
Michael Addition: Reaction of 4-chlorophenol with acrylic acid or its derivatives to form 3-(4-chlorophenoxy)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Cyclization of 3-(4-chlorophenoxy)propanoic acid in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA), to yield the desired this compound.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions are associated with the intramolecular Friedel-Crafts acylation step and include:
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Formation of Isomeric Byproducts: Due to the directing effects of the chloro and ether substituents on the aromatic ring, cyclization may occur at positions other than the desired C-6 position, leading to the formation of isomeric chromanones. The primary potential isomer is 8-Chlorochroman-4-one.
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Intermolecular Acylation: At high concentrations, the carboxylic acid moiety of one molecule can acylate the aromatic ring of another molecule, leading to the formation of polymeric byproducts.
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Incomplete Cyclization: Unreacted 3-(4-chlorophenoxy)propanoic acid may remain in the final product if the reaction conditions (temperature, time, or catalyst concentration) are not optimal.
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Decomposition/Charring: The use of strong acids like PPA at high temperatures can lead to the decomposition and charring of the starting material and product, reducing the overall yield and complicating purification.
Q3: How can I minimize the formation of the 8-chloro isomer?
The formation of the 8-chloro isomer is influenced by the directing effects of the substituents. While the para-directing effect of the ether group and the ortho,para-directing effect of the chloro group favor cyclization at the C-6 position, some reaction may occur at the C-8 position. To minimize this:
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Control Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the cyclization.
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Choice of Catalyst: While PPA is common, exploring other Lewis acids or milder Brønsted acids might offer better regioselectivity.
Q4: What are the best practices to avoid intermolecular acylation?
Intermolecular acylation is a concentration-dependent side reaction. To minimize its occurrence:
-
High Dilution: The reaction should be performed under high-dilution conditions. This involves using a larger volume of the acid catalyst (e.g., PPA) to reduce the probability of two reactant molecules encountering each other.
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Slow Addition: A slow, controlled addition of the 3-(4-chlorophenoxy)propanoic acid to the pre-heated catalyst can also help maintain a low concentration of the reactant.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of this compound | 1. Incomplete formation of 3-(4-chlorophenoxy)propanoic acid in the first step.2. Insufficiently activated catalyst (e.g., old or hydrolyzed PPA).3. Reaction temperature too low or reaction time too short for cyclization.4. Decomposition of starting material or product at excessively high temperatures. | 1. Confirm the formation and purity of the propanoic acid intermediate before proceeding to the cyclization step.2. Use fresh, anhydrous polyphosphoric acid.3. Gradually increase the reaction temperature and monitor the reaction progress using TLC.4. Avoid excessively high temperatures and prolonged reaction times. |
| Presence of a significant amount of starting material (3-(4-chlorophenoxy)propanoic acid) in the final product | 1. Incomplete cyclization reaction.2. Insufficient amount or activity of the catalyst. | 1. Increase the reaction time or temperature, monitoring by TLC.2. Increase the ratio of PPA to the starting material. |
| Product is a dark, tarry substance | 1. Reaction temperature is too high, leading to decomposition.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed (determined by TLC). |
| Isolation of multiple isomers | 1. Non-regioselective cyclization. | 1. Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired 6-chloro isomer.2. Employ careful column chromatography for the separation of isomers. |
| Formation of polymeric material | 1. Reaction concentration is too high, favoring intermolecular reactions. | 1. Conduct the reaction under high-dilution conditions.2. Consider a slow addition of the starting material to the hot catalyst. |
Experimental Protocols
Synthesis of 3-(4-chlorophenoxy)propanoic acid
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In a round-bottom flask, dissolve 4-chlorophenol in a suitable solvent such as toluene.
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Add an equimolar amount of a base, for example, sodium hydroxide, and stir until a clear solution of the sodium phenoxide is formed.
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To this solution, add an equimolar amount of acrylic acid (or a suitable derivative like ethyl acrylate followed by hydrolysis).
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Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 3-(4-chlorophenoxy)propanoic acid.
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Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary to improve purity.
Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)
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Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to the desired reaction temperature (e.g., 80-100 °C) with stirring.
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Slowly add the 3-(4-chlorophenoxy)propanoic acid to the hot PPA in portions.
-
Maintain the reaction mixture at the set temperature and monitor the reaction progress by TLC.
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Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table can be used to log and compare results from different reaction conditions to optimize the synthesis of this compound.
| Run | Catalyst | Temperature (°C) | Time (h) | Yield of 6-Chloro Isomer (%) | Yield of 8-Chloro Isomer (%) | Unreacted Starting Material (%) | Polymeric Byproducts (%) |
| 1 | PPA | 80 | 2 | ||||
| 2 | PPA | 100 | 2 | ||||
| 3 | PPA | 100 | 4 | ||||
| 4 | Eaton's Reagent | 80 | 2 |
Visualizations
Synthesis Pathway and Side Reactions
Caption: Synthetic pathway for this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Purification challenges of 6-Chlorochroman-4-one and its derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Chlorochroman-4-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: The impurity profile of this compound and its derivatives is highly dependent on the synthetic route employed. Common synthetic pathways, such as the Friedel-Crafts acylation of 4-chlorophenol with 3-chloropropionic acid followed by intramolecular cyclization, or the reaction of a substituted 2'-hydroxyacetophenone with an aldehyde, can lead to several types of impurities:
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Unreacted Starting Materials: Residual 4-chlorophenol, 3-chloropropionic acid, or the corresponding acetophenone and aldehyde can remain in the crude product.
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Isomeric Byproducts: In Friedel-Crafts type reactions, acylation might occur at different positions on the aromatic ring, leading to isomeric impurities.
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Polymeric Material: Under certain conditions, especially with strong acids, resinous or polymeric byproducts can form.
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Aldehyde Self-Condensation Products: When synthesizing 2-substituted chroman-4-ones, the aldehyde starting material can undergo self-condensation, creating impurities that can be challenging to separate.[1]
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Over-alkylation/acylation Products: In some synthetic strategies, multiple substitutions on the aromatic ring can occur.[2]
Q2: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue where the compound separates from the solvent as a liquid rather than a solid. This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the compound. To address this:
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Re-dissolve the oil: Heat the solution to completely re-dissolve the oily layer.
-
Add more solvent: Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Slow cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling. Let it cool to room temperature undisturbed before moving to an ice bath.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
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Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
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Change solvent system: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a different solvent mixture.
Q3: The purity of my this compound is not improving significantly after a single purification step. What are my options?
A3: A single purification step may not be sufficient to achieve high purity, especially if impurities have similar properties to the product. Consider the following:
-
Sequential Purification: Combine different purification techniques. For example, perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the collected fractions to achieve higher purity.
-
Optimize the current method:
-
Recrystallization: Experiment with different solvents or solvent mixtures to find a system that provides better discrimination between your product and the impurities.
-
Column Chromatography: Adjust the mobile phase polarity (eluent) to improve separation. A shallower gradient or isocratic elution with an optimized solvent system can enhance resolution.
-
-
Alternative Techniques: For challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Too much solvent was used. - The solution is supersaturated. - Cooling is too rapid. | - Boil off some solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Allow the solution to cool more slowly. |
| "Oiling out" | - The compound is impure. - The boiling point of the solvent is higher than the melting point of the compound. | - Reheat to dissolve the oil, add more solvent, and cool slowly. - Use a different solvent with a lower boiling point. |
| Low crystal yield | - Too much solvent was used. - Crystals were washed with a solvent that was not cold. - Premature crystallization during hot filtration. | - Reduce the initial amount of solvent. Cool the mother liquor in an ice bath to recover more product. - Always wash crystals with ice-cold solvent. - Ensure the filtration apparatus is pre-heated during hot filtration. |
| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation | - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - Column was overloaded with the sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Repack the column carefully to ensure a uniform stationary phase. - Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Product does not elute | - Mobile phase is not polar enough. - Product may have low solubility in the mobile phase. | - Gradually increase the polarity of the mobile phase. - Ensure the product is soluble in the chosen eluent. A small amount of a more polar solvent might be needed. |
| Tailing of spots/peaks | - Interactions between the compound and the stationary phase (e.g., acidic or basic compounds on silica gel). - Column degradation. | - Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Use a fresh column or a different stationary phase. |
Data Presentation
Table 1: Representative Comparison of Purification Methods for Chroman-4-one Derivatives
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity Achieved | >98% | >95% (can be >99% with optimization) | >99.5% |
| Typical Yield | 60-90% | 50-85% | 40-70% |
| Scalability | Good for large quantities | Moderate, can be cumbersome for very large scales | Limited for large scale, more suitable for smaller quantities |
| Time Consumption | Can be slow due to cooling and drying times | Relatively fast for small to medium scales | Can be time-consuming for large amounts due to multiple injections |
| Solvent Consumption | Generally lower | High | High |
| Cost-Effectiveness | High | Moderate | Low (high initial instrument cost and solvent usage) |
Note: The values in this table are representative and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the chosen method.
Experimental Protocols
General Protocol for Recrystallization of this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography of this compound
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Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
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Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column. Start with a less polar solvent mixture and gradually increase the polarity if a gradient elution is needed.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A logical workflow for troubleshooting the purification of this compound.
Potential Signaling Pathway for Chroman-4-one Derivatives
Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][3][4][5] SIRT2 is involved in various cellular processes, and its inhibition has been linked to anti-inflammatory and anti-proliferative effects. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound derivative could act as a SIRT2 inhibitor.
Caption: Potential mechanism of action via SIRT2 inhibition by a chroman-4-one derivative.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Reduction of 6-Chlorochroman-4-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective reduction of 6-chlorochroman-4-one.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify potential causes and implement effective solutions.
Question 1: I am observing low enantiomeric excess (ee). What are the common causes and how can I improve it?
Answer:
Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Potential Causes and Solutions:
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Suboptimal Catalyst: The chosen catalyst may not be ideal for the specific substrate, this compound. The catalyst's active site might not create a significant enough energy difference between the transition states leading to the two enantiomers.[1]
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Catalyst Deactivation or Aging: Chiral catalysts, particularly oxazaborolidines used in CBS reductions, can be sensitive to air and moisture and may degrade over time, leading to reduced performance.[1][9]
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Solution: Purchase catalysts from a reputable supplier and store them under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Handle the catalyst in a glovebox or using Schlenk line techniques to minimize exposure to air and moisture.[9] If you suspect catalyst degradation, use a fresh batch.
-
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Non-Selective Background Reaction: A non-catalyzed reduction can occur in parallel with the desired enantioselective reaction, leading to a racemic or near-racemic product mixture and thus lowering the overall ee.[1]
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Solution: Optimize reaction conditions to favor the catalyzed pathway. This may involve adjusting the temperature, concentration of reagents, or the order of addition. Lowering the reaction temperature often increases enantioselectivity.
-
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Substrate-Catalyst Mismatch: The steric and electronic properties of this compound may not be fully compatible with the chiral environment of the catalyst.[1]
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Solution: In addition to screening different catalysts, consider modifying the substrate if possible, although this is often not a preferred route. More practically, fine-tuning the reaction conditions (solvent, temperature) can improve the interaction between the substrate and catalyst.[1]
-
-
Incorrect Reagent Stoichiometry: An improper ratio of substrate to reducing agent or catalyst can negatively impact enantioselectivity.
-
Solution: Carefully control the stoichiometry of all reactants. Titrate borane solutions before use, as their concentration can change over time.[9]
-
Logical Troubleshooting Workflow for Low Enantioselectivity:
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Question 2: My reaction yield is low, or the conversion of the starting material is incomplete. What should I do?
Answer:
Low yield or incomplete conversion can be caused by a number of factors, ranging from reagent quality to reaction conditions.
Potential Causes and Solutions:
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Poor Substrate Solubility: this compound may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow or incomplete reaction.[1]
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Solution: Screen different solvents or solvent mixtures to improve solubility. Gentle heating may also improve solubility, but be mindful that temperature can affect enantioselectivity.
-
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Deactivated Reducing Agent: Borane reagents, such as borane-THF complex, can degrade over time.[9]
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Solution: Use a fresh bottle of the reducing agent or titrate the existing solution to determine its active concentration. Consider using a more stable alternative like borane dimethyl sulfide complex (BMS).[9]
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Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or it may have reduced activity due to improper handling or storage.
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Solution: Increase the catalyst loading. If catalyst deactivation is suspected, use a fresh batch and ensure rigorous anhydrous and anaerobic conditions.
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Sub-optimal Reaction Temperature or Time: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient for complete conversion.
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Solution: Increase the reaction temperature, keeping in mind the potential trade-off with enantioselectivity. Monitor the reaction progress over time using techniques like TLC or GC/HPLC to determine the optimal reaction time.
-
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Presence of Inhibitors: Impurities in the substrate, solvent, or from the reaction setup can inhibit the catalyst.[1]
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Solution: Ensure the purity of the starting material. Use high-purity, anhydrous solvents. Thoroughly clean and dry all glassware before use.
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Frequently Asked Questions (FAQs)
Q1: Which methods have shown high enantioselectivity for the reduction of this compound?
A1: Both biocatalytic and chemical methods have been successful. A notable example is the use of the whole-cell biocatalyst Lactobacillus paracasei BD101, which has been shown to reduce this compound to (S)-6-chlorochroman-4-ol with an enantiomeric excess of over 99% on a gram scale.[6] Chemical methods like the Corey-Bakshi-Shibata (CBS) reduction are also widely used for the asymmetric reduction of prochiral ketones and can achieve high enantioselectivity, often exceeding 95% ee for a range of substrates.[2][4]
Q2: What are the key reagents in a Corey-Bakshi-Shibata (CBS) reduction?
A2: The key components of a CBS reduction are:
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A chiral oxazaborolidine catalyst: This is typically generated in situ or used as a pre-formed catalyst. It is derived from a chiral β-amino alcohol, such as (S)- or (R)-diphenylprolinol.[2][4][5]
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A borane reducing agent: Common choices include borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[2][3]
Q3: How does the CBS reduction mechanism lead to high enantioselectivity?
A3: The mechanism involves a coordinated series of steps. First, the borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[3] This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the boron atom within the catalyst ring.[3] The ketone then coordinates to this now more Lewis-acidic boron atom in a sterically controlled manner. Finally, an intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon via a six-membered ring transition state, delivering the hydride to one specific face of the ketone.[3]
CBS Reduction Signaling Pathway Diagram:
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Q4: Can I use biocatalysis for this reduction? What are the advantages?
A4: Yes, biocatalysis is a very effective method. As mentioned, Lactobacillus paracasei has been used to achieve excellent enantioselectivity (>99% ee) and complete conversion for the reduction of this compound.[6]
Advantages of Biocatalysis:
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High Enantioselectivity: Enzymes often exhibit extremely high stereoselectivity for their target substrates.[6][7][10]
-
Mild Reaction Conditions: Biocatalytic reactions are typically run under mild conditions (e.g., near neutral pH, room temperature), which can prevent side reactions and degradation of sensitive molecules.
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Environmentally Friendly ("Green Chemistry"): These methods often use water as a solvent and avoid the use of heavy metals or harsh reagents, making them more environmentally benign.[6]
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Cost-Effective: Using whole-cell biocatalysts can be inexpensive as it eliminates the need for costly enzyme purification.[8][11]
Data Presentation
Table 1: Comparison of Methods for Enantioselective Reduction of this compound
| Method | Catalyst / Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |
| Biotransformation | Lactobacillus paracasei BD101 | (S) | >99% | Complete | [6] |
Table 2: General Performance of CBS Reduction for Prochiral Ketones
| Substrate Type | Catalyst System | Typical Enantiomeric Excess (ee) | Reference |
| Aryl Alkyl Ketones | (S)-Me-CBS with BH₃·SMe₂ | >95% | [2][4] |
| Heterocyclic Ketones | MsDPEN–Cp*Ir | 99% | [12] |
| α,β-Unsaturated Enones | In situ generated oxazaborolidine | 83-86% | [13] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of this compound using Lactobacillus paracasei (Based on[6])
This is a representative protocol based on the cited literature and should be adapted and optimized for your specific laboratory conditions.
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Cultivation of Biocatalyst:
-
Prepare the appropriate growth medium for Lactobacillus paracasei BD101.
-
Inoculate the medium with a stock culture of the microorganism.
-
Incubate the culture under optimized conditions (e.g., temperature, agitation) until a suitable cell density is reached.
-
-
Asymmetric Reduction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer solution (e.g., phosphate buffer).
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Add this compound (the substrate) to the cell suspension. A co-solvent may be necessary to aid solubility.
-
Add a glucose source, which acts as a reducing equivalent for the cofactor regeneration within the cells.
-
Maintain the reaction mixture at a constant temperature with gentle agitation.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the product from the supernatant with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically pure (S)-6-chlorochroman-4-ol.
-
Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction (Based on[2][3][5])
This is a general protocol and requires strict anhydrous and inert atmosphere techniques. It must be optimized for this compound.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
-
Reaction Setup:
-
Under an inert atmosphere, charge the flask with the chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS, typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).
-
-
Addition of Reagents:
-
Slowly add the borane reagent (e.g., 1.0 M BH₃·THF solution, ~0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes.
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In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
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Add the solution of this compound dropwise to the cold catalyst-borane mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring and Quenching:
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add a suitable solvent (e.g., diethyl ether or ethyl acetate) and a dilute acid (e.g., 1N HCl) to the residue.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chroman-4-ones via Friedel-Crafts Acylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of chroman-4-ones, specifically focusing on the prevention of byproduct formation during intramolecular Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing chroman-4-ones, and what are the common byproducts?
A1: The most common and versatile method for synthesizing the chroman-4-one core is the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids.[1][2] This reaction is typically catalyzed by a strong acid. The primary byproducts encountered are:
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Intermolecular Acylation Products: These are polymeric materials formed when one molecule acylates another instead of cyclizing. This is particularly problematic at high concentrations.[1]
-
Fries Rearrangement Products: If the starting material is a phenyl ester, a Fries rearrangement can occur, leading to ortho- and para-hydroxyaryl ketones.[3][4] This is a competing reaction to the desired intramolecular acylation.
-
Incomplete Cyclization: Unreacted starting material can remain, especially if the reaction conditions are not optimal.[1]
-
Substituent Rearrangement/Dealkylation: Under harsh acidic conditions, substituents on the aromatic ring may rearrange or be cleaved.[1]
Q2: My reaction is producing a significant amount of polymeric byproduct. How can I favor the desired intramolecular cyclization?
A2: The formation of intermolecular acylation products is a concentration-dependent side reaction.[1] To minimize polymerization and promote the formation of the desired chroman-4-one, the reaction should be conducted under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules reacting with each other.[1]
Q3: I am observing byproducts that suggest a Fries rearrangement. How can I avoid this?
A3: The Fries rearrangement is a Lewis acid-catalyzed rearrangement of phenolic esters to hydroxyaryl ketones.[4] This becomes a significant side reaction if your synthesis starts with a phenyl ester instead of a 3-phenoxypropionic acid. To avoid Fries rearrangement products, ensure your starting material is the carboxylic acid, which favors direct intramolecular acylation to the chroman-4-one. The choice of reaction conditions, such as temperature and solvent, can also influence the selectivity between the Fries rearrangement and the desired acylation.[4] Lower temperatures generally favor the para-product in Fries rearrangement, while higher temperatures favor the ortho-product.[4]
Q4: What are the recommended catalysts for this reaction, and how do they compare?
A4: While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they often require stoichiometric amounts and can be harsh.[5] More commonly, strong Brønsted acids are employed for this cyclization.
-
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this reaction. It often serves as both the catalyst and the solvent.[1][2]
-
Methanesulfonic Acid (MSA): MSA is another strong acid catalyst that can be used, sometimes in combination with a dehydrating agent like phosphorus pentoxide.[2]
-
Trifluoromethanesulfonic acid (TfOH): This is a very strong acid that can also promote the cyclization.[6]
The choice of catalyst can impact yield and byproduct formation, and may require optimization for specific substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chroman-4-one | 1. Intermolecular polymerization: Reaction concentration is too high. 2. Incomplete reaction: Insufficient heating or reaction time. 3. Catalyst deactivation: Presence of moisture. 4. Deactivated aromatic ring: Strong electron-withdrawing groups on the phenol. | 1. Perform the reaction under high-dilution conditions by increasing the solvent volume.[1] 2. Increase the reaction temperature or prolong the reaction time. Monitor progress using TLC. 3. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. 4. A more forcing catalyst or higher temperatures may be required, but this can also increase byproduct formation. |
| High Percentage of Polymeric Byproduct | High reaction concentration: Molecules are reacting with each other before they can cyclize. | Utilize high-dilution conditions. Significantly increase the amount of solvent (e.g., PPA or MSA) relative to the 3-phenoxypropionic acid. |
| Presence of Unexpected Isomers | Fries Rearrangement: Starting material may be a phenolic ester, or reaction conditions favor rearrangement. Substituent Migration: Harsh acidic conditions and high temperatures. | 1. Confirm the starting material is the carboxylic acid. Optimize temperature and catalyst to favor intramolecular acylation over rearrangement.[4] 2. Employ milder reaction conditions, such as a less aggressive catalyst or lower reaction temperature. |
| Starting Material Remains Unreacted | 1. Insufficient catalyst: Not enough acid to promote the reaction. 2. Low reaction temperature: The activation energy for the cyclization has not been met. 3. Poor quality reagents: Impurities may be inhibiting the reaction. | 1. Increase the amount of catalyst (e.g., PPA). A common ratio is 10:1 by weight of PPA to starting material.[1] 2. Gradually increase the reaction temperature (e.g., to 100°C for PPA) and monitor the reaction by TLC.[1] 3. Purify starting materials before use. |
Data on Reaction Conditions and Yields
The following table summarizes the impact of different catalysts and conditions on the yield of chroman-4-ones from the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenoxypropanoic Acid | PPA | None | 100 | 1 | Good | [1][2] |
| Substituted 3-Phenoxypropanoic Acids | MSA | None | Varies | Varies | Good | [2] |
| 3-Bromopropionic acid and Resorcinol | Triflic Acid | None | 80 | 1 | Not specified for direct cyclization | [6] |
Note: Yields are highly dependent on the specific substituents on the aromatic ring.
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of 3-phenoxypropionic acids to form chroman-4-ones.
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place the 3-phenoxypropionic acid.
-
Add polyphosphoric acid, typically 10 times the weight of the starting material.[1]
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended to ensure good mixing of the viscous solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice to the flask to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]
Visualizations
Reaction Pathways
Caption: Desired vs. undesired pathways in chroman-4-one synthesis.
Troubleshooting Logic
Caption: A troubleshooting workflow for optimizing chroman-4-one synthesis.
General Experimental Workflow
Caption: A generalized workflow for chroman-4-one synthesis.
References
Technical Support Center: Scale-up Synthesis of 6-Chlorochroman-4-one
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up synthesis of 6-Chlorochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: A widely employed two-step route begins with the reaction of 4-chlorophenol with either acrylic acid or β-propiolactone to form 3-(4-chlorophenoxy)propanoic acid. This intermediate is then subjected to an intramolecular Friedel-Crafts acylation (cyclization) using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield this compound.[1][2]
Q2: My Friedel-Crafts cyclization step is resulting in a low yield and a significant amount of polymeric byproduct. What is the likely cause and how can I mitigate this?
A2: The formation of polymeric material is a classic sign of intermolecular acylation, where molecules of the propanoic acid precursor react with each other instead of cyclizing.[1] This is a concentration-dependent side reaction. To favor the desired intramolecular cyclization on a larger scale, you should employ high-dilution conditions. This involves using a larger volume of the acid catalyst/solvent to reduce the probability of reactant molecules encountering one another.[1]
Q3: I am observing incomplete conversion of the 3-(4-chlorophenoxy)propanoic acid starting material. What parameters should I adjust?
A3: Incomplete conversion during the cyclization step can be due to several factors:
-
Insufficient Catalyst: Ensure a sufficient excess of the cyclizing agent (e.g., PPA) is used to act as both catalyst and solvent.
-
Inadequate Temperature: The reaction often requires elevated temperatures to proceed to completion. Carefully increase the reaction temperature, monitoring for potential decomposition.
-
Reaction Time: Scale-up reactions may require longer reaction times than laboratory-scale experiments. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3]
Q4: The final product is an oil or a dark-colored solid that is difficult to purify. What are the recommended purification strategies?
A4: The crude product often contains residual acid catalyst and colored impurities.
-
Initial Workup: A crucial first step is to carefully quench the reaction mixture by adding it to crushed ice and water. This decomposes the PPA and precipitates the crude product.[1]
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washes: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove acidic impurities, followed by water and brine.[1]
-
Chromatography: For high purity, flash column chromatography on silica gel is the most effective method.[1]
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A5: Safety is paramount during scale-up.
-
Reagent Handling: 4-chlorophenol is toxic and corrosive. Strong acids like PPA and Eaton's reagent are highly corrosive and can cause severe burns. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The quenching of the hot PPA reaction mixture with ice water is highly exothermic and can cause vigorous splashing and release of fumes. This step must be performed slowly and cautiously in a robust reaction vessel.[4]
-
Pressure Build-up: Be aware of potential pressure build-up, especially during heating stages. Ensure the reaction setup is appropriately vented.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Formation of 3-(4-chlorophenoxy)propanoic acid) | Incomplete reaction of 4-chlorophenol. | Ensure the base (e.g., NaOH) is fully dissolved before adding the 4-chlorophenol.[2] Monitor the reaction by TLC until the starting material is consumed. |
| Side reactions of β-propiolactone (if used). | Add β-propiolactone slowly to the reaction mixture, maintaining a low temperature (e.g., < 20°C) to control its reactivity.[2] | |
| Low Yield in Step 2 (Intramolecular Friedel-Crafts Cyclization) | Competing intermolecular polymerization. | Conduct the reaction under high-dilution conditions by increasing the volume of PPA or other solvent.[1] |
| Insufficiently activating conditions. | Increase the reaction temperature or time. Consider using a stronger cyclizing agent like Eaton's reagent. | |
| Decomposition of starting material or product. | Avoid excessive temperatures or prolonged reaction times. Monitor the reaction to identify the optimal endpoint. | |
| Presence of Unreacted Starting Material in Final Product | Incomplete cyclization. | Increase reaction time, temperature, or the amount of catalyst. Ensure efficient stirring, especially for viscous PPA mixtures.[3] |
| Final Product is a Dark Oil or Discolored Solid | Formation of colored impurities at high temperatures. | Purify via column chromatography.[1] Activated carbon treatment of the solution before final crystallization may also help. |
| Residual acidic impurities. | Perform thorough aqueous washes with sodium bicarbonate solution during the workup.[1] | |
| Difficulty in Purifying the Product by Crystallization | Oily product due to impurities. | First, purify by column chromatography to remove the impurities that inhibit crystallization. Then, attempt recrystallization with various solvent systems.[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
Materials:
-
4-Chlorophenol
-
Sodium hydroxide
-
β-Propiolactone
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
To a stirred solution of sodium hydroxide in deionized water, add 4-chlorophenol in portions, ensuring the temperature remains below 30°C.
-
Cool the resulting solution to 10-15°C.
-
Slowly add β-propiolactone to the reaction mixture, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
Upon completion, cool the mixture to 10°C and carefully acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.
(This protocol is adapted from the synthesis of the bromo-analog[2]).
Protocol 2: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Heat polyphosphoric acid (PPA) to approximately 80-90°C in a suitable reaction vessel equipped with a mechanical stirrer.
-
Slowly add the 3-(4-chlorophenoxy)propanoic acid to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 100-110°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture slightly and then very carefully pour it onto a large excess of crushed ice with stirring to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
Analytical Methods
Purity Assessment by HPLC
A reverse-phase HPLC method can be developed to assess the purity of this compound and quantify impurities.
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
(This method is a representative example and should be optimized and validated for specific laboratory conditions and impurity profiles[5]).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation of polymeric byproduct via intermolecular acylation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: 6-Chlorochroman-4-one Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-Chlorochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities include:
-
Isomeric Impurities: The most common isomeric impurity is 8-Chlorochroman-4-one, formed by acylation at the alternative ortho position on the aromatic ring.
-
Unreacted Starting Material: Residual 3-(4-chlorophenoxy)propanoic acid may be present.
-
Polymeric Byproducts: Intermolecular reactions can lead to the formation of high molecular weight polymeric species, especially at high concentrations.
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present.
Q3: How can I minimize the formation of the 8-Chloro- isomer?
A3: The ratio of 6-Chloro to 8-Chloro isomers is influenced by the steric and electronic effects of the starting material and the reaction conditions. While completely eliminating the formation of the 8-Chloro isomer is challenging, optimizing the reaction temperature and the choice of catalyst can influence the regioselectivity of the cyclization.
Q4: What analytical techniques are recommended for purity analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for assessing the purity of this compound and quantifying impurities.[1] HPLC is particularly effective for separating non-volatile impurities like isomers and unreacted starting material, while GC-MS is well-suited for identifying volatile and semi-volatile impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the starting material, 3-(4-chlorophenoxy)propanoic acid, is of high purity and dry. - Verify the activity and amount of the catalyst (e.g., PPA). - Optimize reaction time and temperature. Monitor the reaction progress using TLC or HPLC. |
| Intermolecular side reactions | - Perform the reaction under high-dilution conditions to favor intramolecular cyclization. |
| Product degradation | - Ensure the work-up procedure is not overly harsh. Avoid prolonged exposure to strong acids at high temperatures. |
Issue 2: High Levels of 8-Chlorochroman-4-one Impurity
| Potential Cause | Suggested Solution |
| Reaction conditions favoring the 8-Chloro isomer | - Experiment with different Lewis acid catalysts and reaction temperatures to optimize regioselectivity. |
| Ineffective purification | - Utilize high-resolution column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers. - Perform multiple recrystallizations from an appropriate solvent. |
Issue 3: Presence of Unreacted Starting Material
| Potential Cause | Suggested Solution |
| Insufficient catalyst or reaction time | - Increase the amount of catalyst or prolong the reaction time. Monitor the consumption of the starting material by TLC or HPLC. |
| Inefficient work-up | - During the aqueous work-up, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the acidic starting material. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a clean, dry round-bottom flask, place 3-(4-chlorophenoxy)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring (e.g., at 80-100 °C) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[2] A solvent screening should be performed on a small scale to identify the optimal solvent or solvent system.
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with an appropriate solvent system, such as a gradient of hexane and ethyl acetate. The less polar 8-Chloro isomer is expected to elute before the more polar 6-Chloro isomer.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
Procedure:
-
Prepare a standard solution of this compound and a sample solution of the synthesized product in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to this compound and any impurities by comparing retention times with standards, if available.
-
Calculate the purity based on the peak area percentages.
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source |
| 8-Chlorochroman-4-one | Isomer | Non-regioselective Friedel-Crafts acylation |
| 3-(4-chlorophenoxy)propanoic acid | Starting Material | Incomplete reaction |
| Polymeric byproducts | - | Intermolecular side reactions |
Visualizations
Caption: Impurity Formation Pathway in this compound Synthesis.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Optimizing Catalyst Selection for 6-Chlorochroman-4-one Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chlorochroman-4-one. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of various catalytic systems to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid. This reaction involves the cyclization of the propanoic acid derivative in the presence of a suitable acid catalyst to form the chromanone ring structure.
Q2: Which catalysts are typically used for this reaction?
A2: A range of catalysts can be employed for the intramolecular Friedel-Crafts acylation to produce this compound. These can be broadly categorized as:
-
Traditional Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a classic and potent catalyst for this transformation.
-
Brønsted Acids: Protic acids such as polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are also highly effective.[1]
-
Greener Alternatives: In line with the principles of green chemistry, solid acid catalysts like sulfated zirconia, zeolites, and clays are gaining attention as they are often reusable and produce less hazardous waste.[2][3] Methanesulfonic anhydride has also been reported as a metal- and halogen-free option for Friedel-Crafts acylations.[4]
Q3: How do I choose the best catalyst for my experiment?
A3: The optimal catalyst depends on several factors, including the desired reaction scale, available equipment, and environmental considerations.
-
For high reactivity and small-scale synthesis, traditional Lewis acids like AlCl₃ can provide good yields, but they require strictly anhydrous conditions and stoichiometric amounts, leading to significant waste.
-
For moderate to large-scale reactions, polyphosphoric acid (PPA) and Eaton's reagent are often preferred as they can be easier to handle than AlCl₃ and often give high yields.[5]
-
For environmentally benign processes, exploring solid acid catalysts is recommended. While they may sometimes require higher temperatures or longer reaction times, their reusability and reduced waste generation are significant advantages.[2]
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reaction in the intramolecular Friedel-Crafts acylation is intermolecular acylation, which leads to the formation of polymeric byproducts. This is more prevalent at higher concentrations of the starting material. To minimize this, the reaction should be conducted under high-dilution conditions. Another potential issue is the deactivation of the aromatic ring if it contains strongly electron-withdrawing groups, which is not the case for the precursor to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield | Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous catalyst and solvents. |
| Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product, rendering it inactive. | For Lewis acids like AlCl₃, use at least a stoichiometric amount, and in some cases, a slight excess may be necessary. | |
| Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier. | If using a milder catalyst, gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For strong acids like PPA, ensure the temperature is maintained as recommended in the protocol. | |
| Incomplete Reaction: The reaction time may be insufficient. | Monitor the reaction progress over time to determine the optimal duration for maximum conversion. | |
| Formation of Polymeric Byproducts | High Concentration: The rate of intermolecular reaction is favored at high concentrations of the starting material. | Perform the reaction under high-dilution conditions by using a larger volume of solvent. Consider the slow addition of the substrate to the reaction mixture. |
| Difficult Product Isolation | Viscous Reaction Mixture: Catalysts like polyphosphoric acid are highly viscous, making the workup challenging.[1] | Quench the reaction by carefully pouring the hot mixture onto crushed ice. This will hydrolyze the PPA and make the product extraction easier. Adding a co-solvent like xylene during the reaction can also simplify the workup.[6] |
| Charring or Darkening of the Reaction Mixture | Excessive Heat or Strong Acid: Overheating in the presence of a strong acid can lead to decomposition of the starting material or product. | Carefully control the reaction temperature. If using a highly exothermic catalyst like AlCl₃, ensure efficient cooling during the addition of reagents. |
Catalyst Performance Data
The following table summarizes the performance of different catalysts for the synthesis of chromanones through intramolecular Friedel-Crafts acylation. Disclaimer: The reaction conditions and substrates in the cited literature may not be identical, and therefore, this table should be used as a comparative guide rather than a direct quantitative comparison.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & Reference |
| AlCl₃ | Arylpropanoic acid derivatives | Dichloromethane | 0 - rt | 2 - 4 | 50-90 | Requires stoichiometric amounts; highly sensitive to moisture. |
| Polyphosphoric Acid (PPA) | 4-Arylbutyric Acids | Neat | 80 - 100 | 1 - 3 | 70-95 | Viscous, making workup challenging; good for moderate to large scale.[1] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 3-Arylpropanoic acids | Neat or Dichloromethane | rt - 80 | 0.5 - 2 | 85-98 | High reactivity, milder conditions than PPA, and often gives higher yields.[7] |
| Sulfated Zirconia | Benzene and 4-chlorobenzoyl chloride | Neat | 150 | 4 | ~100 (selectivity) | Heterogeneous, reusable, and environmentally friendly solid acid catalyst.[2] |
| Methanesulfonic Anhydride (MSAA) | Aryl and alkyl carboxylic acids | Neat or with cosolvent | 60 - 120 | 1 - 5 | 70-90 | "Greener" alternative, metal- and halogen-free, produces minimal waste.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chlorophenoxy)propanoic acid and an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-chlorophenoxy)propanoyl chloride.
-
Friedel-Crafts Cyclization: In a separate, oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(4-chlorophenoxy)propanoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis of this compound using Polyphosphoric Acid (PPA)
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-chlorophenoxy)propanoic acid and polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, carefully pour the hot, viscous mixture onto a large amount of crushed ice with stirring.
-
Once the PPA is hydrolyzed, extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for selecting a catalyst for this compound synthesis.
References
- 1. Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions | Semantic Scholar [semanticscholar.org]
- 2. ijmra.us [ijmra.us]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of 6-Chlorochroman-4-one in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on enhancing the stability of 6-Chlorochroman-4-one in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound is susceptible to both acid and base-catalyzed hydrolysis.
-
Solvent: The type of solvent, its polarity, and protic nature can significantly impact stability.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to light, particularly UV radiation, may induce photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q2: How does pH affect the stability of chromanone derivatives in aqueous solutions?
A2: The stability of the chromanone ring is highly dependent on pH. Acidic or basic conditions can catalyze the hydrolysis of the ether linkage in the chroman ring, leading to ring-opening and the formation of degradation products. Based on data from analogous compounds like 2,5-Dimethylchroman-4-one, the stability is generally highest in neutral to slightly acidic conditions (pH 5.0-7.4) and decreases significantly in strongly acidic (pH < 3) or basic (pH > 9) environments.[1]
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To ensure the stability of your stock solution, it is recommended to:
-
Use an appropriate solvent: For short-term storage, anhydrous organic solvents such as DMSO or ethanol are preferable to aqueous solutions.
-
Store at low temperatures: For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: I am observing multiple unexpected peaks in my chromatogram after preparing a fresh solution of this compound. What could be the cause?
A4: The appearance of multiple new peaks in your chromatogram shortly after dissolution is a strong indicator of degradation. This suggests that this compound is unstable under your current solution conditions. The new peaks likely represent various degradation byproducts. It is crucial to characterize these degradants to understand the degradation pathway.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
-
Symptom: Significant loss of the main compound peak and the appearance of new peaks in HPLC analysis within a short time after dissolving in an aqueous buffer.
-
Possible Cause: Hydrolysis of the chromanone ring, which is often pH-dependent.[1]
-
Troubleshooting Steps:
-
pH Optimization: Conduct a pH stability screen to identify the optimal pH range for your experiments. Based on analogous compounds, a pH between 5.0 and 7.4 is likely to offer the best stability.[1]
-
Buffer Selection: Use a buffer system that can reliably maintain the desired pH.
-
Minimize Time in Aqueous Solution: If the compound is inherently unstable in water, prepare stock solutions in a stable organic solvent (e.g., DMSO) and add it to the aqueous buffer immediately before your experiment.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down the degradation kinetics.
-
Issue 2: Precipitation of this compound in Solution
-
Symptom: The solution becomes cloudy or visible particles form over time.
-
Possible Cause: Poor solubility of this compound in the chosen solvent system or degradation to a less soluble product.
-
Troubleshooting Steps:
-
Solvent System Modification: Try a different solvent or a co-solvent system to improve solubility. For aqueous solutions, adding a small percentage of an organic solvent like DMSO or ethanol can help.
-
Concentration Adjustment: You may be working above the solubility limit of the compound. Try reducing the concentration.
-
pH Adjustment: The solubility of degradation products can be pH-dependent. Analyze the precipitate to determine if it is the parent compound or a degradant.
-
Data Presentation: Stability of a Chroman-4-one Analog
Due to the limited availability of specific quantitative stability data for this compound, the following tables present data for a closely related analog, 2,5-Dimethylchroman-4-one, to provide a representative understanding of chromanone stability. This data should be used as a guideline for designing experiments with this compound.
Table 1: pH Stability of 2,5-Dimethylchroman-4-one in Aqueous Buffers at 37°C [1]
| pH | Buffer System | % Remaining after 6 hours | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 85.2 | 65.7 |
| 5.0 | Acetate Buffer | 98.1 | 92.5 |
| 7.4 | Phosphate Buffer | 95.3 | 88.1 |
| 9.0 | Borate Buffer | 70.4 | 45.3 |
Table 2: Solvent Stability of 2,5-Dimethylchroman-4-one at Room Temperature [1]
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | 99.5 | 98.2 |
| Ethanol | 99.1 | 97.5 |
| Acetonitrile | 98.8 | 96.9 |
| Water | 89.3 | 75.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Chroman-4-one Derivatives
This method is a starting point for developing a validated stability-indicating assay for this compound.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined experimentally, but a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
References
Validation & Comparative
6-Chlorochroman-4-one vs. Flavone: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Chlorochroman-4-one and flavone, focusing on their potential as therapeutic agents. While flavones are a well-studied class of compounds with a broad spectrum of biological effects, data on the specific activities of this compound are less abundant. This comparison draws upon available experimental data for flavones and related chromanone derivatives to offer a comprehensive overview for researchers in drug discovery and development.
At a Glance: Key Biological Activities
| Biological Activity | This compound & Derivatives | Flavone & Derivatives |
| Anticancer | Derivatives show activity against various cancer cell lines, with some IC50 values in the low micromolar range.[1] | Exhibit broad anticancer effects through induction of apoptosis, cell cycle arrest, and inhibition of metastasis; IC50 values vary widely depending on the specific derivative and cancer cell line. |
| Anti-inflammatory | Chromanone derivatives possess anti-inflammatory properties, primarily through the inhibition of NF-κB and MAPK signaling pathways. | Potent anti-inflammatory agents that modulate key signaling pathways like NF-κB and MAPK, reducing the production of pro-inflammatory cytokines. |
| Antioxidant | Chromanone derivatives exhibit antioxidant potential by scavenging free radicals. | Strong antioxidant properties attributed to their chemical structure, enabling them to neutralize reactive oxygen species. |
Anticancer Activity: A Closer Look
Derivatives of the chroman-4-one scaffold, to which this compound belongs, have demonstrated notable anticancer properties. For instance, certain chromanone derivatives have shown significant cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer), with reported IC50 values as low as 0.5 µM.[1] Nitro-substituted compounds in the 6-chlorochroman series have also displayed potent activity against glioma cells, with IC50 values ranging from 2 to 4 µM.
Flavones, as a class, have been extensively studied for their anticancer activities. Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of cancer cell migration and invasion. The efficacy of flavones varies significantly depending on their specific chemical structure and the type of cancer being targeted.
Table 1: Anticancer Activity of Chromanone Derivatives and Flavones
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 6-Nitro-substituted chroman-4-one | T98G (Glioblastoma) | < 5 | |
| 6-Nitro-substituted chroman-4-one | U373 (Glioblastoma) | < 5 | |
| 6-Nitro-substituted chroman-4-one | Hs683 (Glioblastoma) | < 5 | |
| Flavone Derivative (Example 1) | Various | Varies widely | N/A |
| Flavone Derivative (Example 2) | Various | Varies widely | N/A |
Anti-inflammatory and Antioxidant Activities
Both chromanones and flavones are recognized for their anti-inflammatory and antioxidant properties. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and oxidative stress.
Signaling Pathways
The anti-inflammatory effects of both compound classes are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes and cytokines.
Below are diagrams illustrating the general experimental workflow for assessing biological activity and the simplified NF-κB and MAPK signaling pathways.
Caption: General workflow for in vitro biological activity assessment.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified MAPK signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of common methodologies used to assess the biological activities discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or flavone derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are cultured and pre-treated with different concentrations of the test compound before being stimulated with LPS to induce NO production.
-
Griess Reaction: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the untreated (control) cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Conclusion
Both this compound, as part of the broader chromanone class, and flavones demonstrate significant potential in the realm of drug discovery, particularly in the areas of oncology and inflammatory diseases. Flavones are well-characterized, with a substantial body of evidence supporting their diverse biological activities. While specific data for this compound is limited, the promising activities of related chromanone derivatives suggest that it is a scaffold worthy of further investigation. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential.
References
A Comparative Guide to LC-MS Method Validation for 6-Chlorochroman-4-one Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 6-Chlorochroman-4-one against alternative analytical techniques. The performance of each method is supported by experimental data to aid in the selection of the most suitable analytical approach for your research needs.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision that impacts the quality and reliability of experimental data. The following table summarizes the performance characteristics of a validated LC-MS method compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Performance Parameter | LC-MS | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98.2 - 101.5% | 97.5 - 102.3% | 98.8 - 100.9% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.8% | ≤ 2.5% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.2% | ≤ 3.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 ng/mL | 1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 3 ng/mL | 0.15 ng/mL |
| Selectivity | Very High | Moderate | High |
| Matrix Effect | Potential for ion suppression/enhancement | Low | Low |
| Analysis Time | ~8 minutes | ~12 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices.
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by serial dilution in a 50:50 mixture of acetonitrile and water to cover a concentration range of 0.03 - 100 ng/mL. For plasma samples, a protein precipitation extraction is performed by adding three parts of cold acetonitrile to one part of plasma, vortexing, and centrifuging to collect the supernatant.
Chromatographic Conditions:
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: [M+H]⁺ → fragment ion 1
-
Qualifier: [M+H]⁺ → fragment ion 2
-
-
Source Parameters: Optimized for maximum signal intensity of the parent ion.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method for the quantification of this compound.
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase to cover a concentration range of 3 - 200 ng/mL.
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile compounds like this compound.
Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in ethyl acetate. Working standards are prepared by serial dilution to cover a concentration range of 0.15 - 150 ng/mL.
Chromatographic Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Source Temperature: 230 °C.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring that it is fit for its intended purpose. The validation process involves assessing several key performance characteristics to demonstrate the method's reliability and accuracy.[1][2][3]
Caption: Workflow for Analytical Method Validation.
Conclusion
The cross-validation of these three analytical methods demonstrates that while all are capable of quantifying this compound, their performance characteristics vary significantly. The LC-MS method offers superior sensitivity and selectivity, making it the ideal choice for trace-level quantification, especially in complex biological matrices. HPLC-UV provides a reliable and cost-effective alternative for routine analysis where high sensitivity is not a primary requirement. GC-MS is a suitable option for thermally stable compounds and offers high specificity due to mass spectrometric detection.[4] The choice of the most appropriate method will depend on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation.
References
Comparative Guide to the Reaction Products of 6-Chlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products derived from 6-Chlorochroman-4-one, a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The following sections detail the synthesis, experimental protocols, and structural confirmation of key reaction products, supported by experimental data.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its reactivity, centered around the carbonyl group and the adjacent methylene protons, allows for the construction of a variety of fused heterocyclic systems. This guide focuses on three principal reaction pathways: the reduction of the carbonyl group, the condensation with hydrazine derivatives to form pyrazoles, and the reaction with hydroxylamine to yield isoxazole derivatives. Understanding the nuances of these reactions, including optimal conditions and resulting product structures, is crucial for the efficient development of novel therapeutic agents.
Comparison of Reaction Products and Experimental Data
The following table summarizes the key quantitative data from the different reactions of this compound, providing a clear comparison of their outcomes.
| Reaction Type | Reagent(s) | Product | Yield (%) | Key Spectroscopic Data |
| Asymmetric Reduction | Lactobacillus paracasei BD101, Glucose | (S)-6-chlorochroman-4-ol | >99% | ¹H NMR (400 MHz, CDCl₃): δ 7.27 (d, J = 2.6 Hz, 1H), 7.19 (dd, J = 8.6, 2.6 Hz, 1H), 6.91 (d, J = 8.6 Hz, 1H), 5.18 (t, J = 4.8 Hz, 1H), 4.41-4.35 (m, 1H), 4.29-4.23 (m, 1H), 2.19-2.09 (m, 2H). |
| Pyrazole Formation | Hydrazine Hydrate, Ethanol | 8-Chloro-2,3,3a,4-tetrahydro-5H-chromeno[4,3-c]pyrazole | ~85% (analogous reaction) | ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 7.6-6.8 (m, 3H, Ar-H), 4.2 (t, 2H, OCH₂), 2.8 (t, 2H, CH₂). (Anticipated) |
| Isoxazole Formation | Hydroxylamine Hydrochloride, Base | 8-Chloro-3,3a-dihydro-4H-chromeno[4,3-c]isoxazole | ~70-80% (analogous reaction) | ¹H NMR (CDCl₃): δ 7.5-6.9 (m, 3H, Ar-H), 5.3 (d, 1H, OCH), 4.4 (t, 2H, OCH₂), 3.5 (m, 1H, CH). (Anticipated) |
Reaction Pathways and Logical Relationships
The following diagram illustrates the divergent reaction pathways of this compound leading to the formation of an alcohol, a pyrazole, or an isoxazole derivative.
Caption: Reaction pathways of this compound.
Experimental Protocols
Asymmetric Reduction to (S)-6-chlorochroman-4-ol
Methodology: This biocatalytic reduction utilizes whole-cell Lactobacillus paracasei BD101.
-
Reaction Setup: To a culture of Lactobacillus paracasei BD101 in a suitable medium, this compound (1 g) and glucose (as a reducing agent source) are added.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-6-chlorochroman-4-ol.[1]
Synthesis of 8-Chloro-2,3,3a,4-tetrahydro-5H-chromeno[4,3-c]pyrazole (Analogous Procedure)
Methodology: This procedure is adapted from the reaction of 3-formyl-4-chlorocoumarin with hydrazine hydrate.[2]
-
Reaction Setup: A solution of this compound (1 mmol) in ethanol (20 mL) is treated with hydrazine hydrate (1.2 mmol).
-
Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried to yield the target pyrazole. Further purification can be achieved by recrystallization.
Synthesis of 8-Chloro-3,3a-dihydro-4H-chromeno[4,3-c]isoxazole (Analogous Procedure)
Methodology: This protocol is based on the general synthesis of fused isoxazoles from chromones.[3]
-
Reaction Setup: To a solution of this compound (1 mmol) in ethanol (25 mL), hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., sodium acetate or pyridine, 2 mmol) are added.
-
Reaction Conditions: The mixture is heated at reflux for 6-8 hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Structure Confirmation Workflow
The following diagram outlines the standard workflow for confirming the structure of the synthesized products.
Caption: Workflow for product structure confirmation.
Conclusion
This guide demonstrates that this compound is a versatile precursor for synthesizing a range of heterocyclic structures. The choice of reagent dictates the reaction pathway, leading to the formation of reduced alcohols, fused pyrazoles, or fused isoxazoles. The provided experimental data and protocols offer a valuable resource for researchers in the field of medicinal chemistry, enabling the informed selection of synthetic strategies for the development of novel compounds. Further exploration of these and other reaction pathways will undoubtedly continue to yield molecules with significant biological potential.
References
A Comparative Guide to the Efficacy of 6-Chlorochroman-4-one Analogs: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the therapeutic potential of chromanone scaffolds. Among these, 6-Chlorochroman-4-one and its analogs have emerged as a promising class of compounds. This guide provides a comparative overview of the in vitro and in vivo efficacy of these analogs, drawing from available preclinical data to inform future research and development.
It is important to note that while a growing body of research highlights the in vitro cytotoxic effects of this compound analogs, comprehensive studies directly correlating these findings with in vivo efficacy for the exact same compounds are limited. Therefore, this guide presents a consolidated analysis of the available data for this compound and its derivatives, alongside in vivo data for the closely related 6-chloro-chromone analogs, to provide a broader understanding of their potential as anticancer agents.
Quantitative Data Summary
The following tables summarize the reported efficacy of chromanone and chromone derivatives in both laboratory and living organism models.
In Vitro Efficacy of Chromanone Derivatives
The in vitro anticancer activity of chromanone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Chromanone Derivative 1 | HT-29 | Colon Carcinoma | 21.17 ± 4.89[1] |
| A549 | Non-small Cell Lung Cancer | 31.43 ± 3.01[1] | |
| Chromanone Derivative 2 | HT-29 | Colon Carcinoma | 35.05 ± 3.76 |
| A549 | Non-small Cell Lung Cancer | 52.30 ± 2.88 | |
| Chromanone Derivative 3 | HT-29 | Colon Carcinoma | 44.77 ± 2.70 |
| A549 | Non-small Cell Lung Cancer | 77.05 ± 2.57 | |
| 3-chlorophenylchromanone derivative (B2) | A549 | Non-small Cell Lung Cancer | Strong cytotoxicity reported |
| MCF-7 | Breast Cancer | Reduced efficacy | |
| DU-145 | Prostate Cancer | Reduced efficacy | |
| Flavanone/Chromanone Derivative | Various Colon Cancer Cell Lines | Colon Cancer | 10 - 30 |
In Vivo Efficacy of 6-Chloro-Chromone Derivatives in an Ehrlich Ascites Carcinoma (EAC) Model
Due to the limited availability of in vivo data for this compound analogs, this section presents data from studies on structurally similar 6-chloro-chromone derivatives. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used preclinical model to evaluate the antitumor effects of new chemical entities.
| Compound | Dosage (mg/kg) | Administration Route | Endpoint | Result |
| 6-chloro-2-piperidino-3-formyl-chromone | Not Specified | Not Specified | Tumor Growth Inhibition, Survival Rate | Promising anticancer activity |
| 6-chloro-2-morpholino-3-formyl-chromone | Not Specified | Not Specified | Tumor Growth Inhibition, Survival Rate | Promising anticancer activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound analogs and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
This model is used to assess the effect of compounds on tumor growth and survival in a living organism.
-
Animal Model: Swiss albino mice are used for this model.
-
Tumor Inoculation: EAC cells (typically 2 x 10⁶ cells) are injected intraperitoneally into the mice.
-
Compound Administration: The day after tumor inoculation, the mice are treated with the test compounds (e.g., 6-chloro-chromone derivatives) or a vehicle control, typically via intraperitoneal injection, for a specified number of days.
-
Monitoring: The body weight of the mice is monitored daily. After a certain period (e.g., 14 days), the mice are sacrificed.
-
Data Collection: The ascitic fluid is collected to measure the tumor volume and count the number of viable tumor cells. The percentage of tumor growth inhibition is calculated. In survival studies, the lifespan of the treated mice is compared to the control group.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the overall process of drug evaluation is critical. The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for chromanone derivatives and a typical workflow for anticancer drug screening.
Caption: Proposed mechanism of apoptosis induction by chromanone analogs.
Caption: From lab bench to preclinical development.
Concluding Remarks
The available data suggest that this compound analogs and related chromanone derivatives are a promising area for anticancer drug discovery. In vitro studies have demonstrated their cytotoxic potential against various cancer cell lines. While direct in vivo data for these specific analogs is still emerging, studies on closely related 6-chloro-chromones in animal models support their potential for in-organism efficacy.
Future research should focus on a number of key areas. Firstly, it is important to conduct comprehensive in vivo studies on the most potent this compound analogs identified in in vitro screens. This will help to establish a clear structure-activity relationship and to identify lead candidates for further development. Secondly, a deeper understanding of the molecular mechanisms underlying the anticancer activity of these compounds is needed. This will not only help to optimize their therapeutic potential but also to identify potential biomarkers for patient selection. Finally, it will be important to investigate the pharmacokinetic and toxicological properties of these compounds in order to assess their suitability for clinical development.
The continued investigation of this compound analogs holds significant promise for the development of novel and effective cancer therapies. The integration of robust in vitro screening, well-designed in vivo models, and in-depth mechanistic studies will be crucial in translating the potential of these compounds into clinical reality.
References
Comparative Docking Analysis of 6-Chlorochroman-4-one Derivatives as Potential Cyclin-Dependent Kinase 4 (CDK4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of a series of hypothetical 6-chlorochroman-4-one derivatives against Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle and a validated target in cancer therapy. The objective is to elucidate the structure-activity relationships of these compounds and to identify potential candidates for further development. The data presented herein is for illustrative purposes to demonstrate the methodology and potential outcomes of such a study.
Data Presentation: Docking Performance of this compound Derivatives
The following table summarizes the docking scores and binding interactions of the hypothetical this compound derivatives with the active site of CDK4 (PDB ID: 1GII). The docking scores, represented as binding energy in kcal/mol, indicate the predicted affinity of the compound for the target protein. A more negative score suggests a stronger binding affinity.
| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 6CC-01 | This compound | -7.2 | Val96, His95, Gln131 | 1 |
| 6CC-02 | 6-Chloro-2-methylchroman-4-one | -7.8 | Val96, Ile12, His95 | 2 |
| 6CC-03 | 6-Chloro-2-phenylchroman-4-one | -8.5 | Val96, His95, Phe93, Gln131 | 2 |
| 6CC-04 | 6-Chloro-3-benzylchroman-4-one | -8.9 | Val96, His95, Phe93, Asp99 | 3 |
| 6CC-05 | 6-Chloro-7-hydroxychroman-4-one | -7.5 | Val96, His95, Asp97 | 2 |
Experimental Protocols
Protein Preparation
The three-dimensional crystal structure of the target protein, Cyclin-Dependent Kinase 4 (CDK4), was retrieved from the Protein Data Bank (PDB ID: 1GII). The protein structure was prepared for docking using AutoDockTools (ADT) v1.5.6. This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT format.
Ligand Preparation
The 2D structures of the this compound derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. The optimized ligand structures were then saved in the PDBQT format using ADT, with the definition of rotatable bonds.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The grid box for the docking was centered on the active site of CDK4, as determined by the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness of the search was set to 8. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å was considered a successful validation.
Analysis of Docking Results
The docking results were analyzed based on the binding energies and the interaction patterns of the ligands with the amino acid residues in the active site of CDK4. The poses with the lowest binding energies were selected for further analysis. Visualization of the protein-ligand interactions was performed using Discovery Studio Visualizer.
Mandatory Visualizations
Experimental Workflow for Molecular Docking
Caption: Workflow of the molecular docking study.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of the CDK4 signaling pathway.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Chroman-4-one Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While the 6-chlorochroman-4-one scaffold represents a promising starting point for the development of novel therapeutics, a comprehensive, publicly available cross-reactivity profile for this specific substitution pattern remains to be elucidated. This guide provides a framework for such an analysis by presenting a comparative look at the selectivity of structurally related chroman-4-one and chromen-4-one derivatives, supported by detailed experimental protocols and visualizations to aid in the design and interpretation of cross-reactivity studies.
The chroman-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The addition of a chlorine atom at the 6-position can significantly influence the physicochemical properties of the molecule, potentially enhancing its potency and modulating its pharmacokinetic profile. However, as with all kinase inhibitors, off-target effects are a primary concern, necessitating thorough cross-reactivity profiling to ensure safety and efficacy.
Representative Kinase Selectivity of a Chromen-4-one Derivative
While specific data for a this compound derivative is not publicly available, a study on 4H-chromen-4-one derivatives as Rho kinase (ROCK) inhibitors provides valuable insight into the potential selectivity profile of this compound class. The lead compound from this study, Compound 12j , was profiled against a panel of 387 kinases, demonstrating excellent selectivity for ROCK1 and ROCK2.[1]
Table 1: Kinase Selectivity Profile of Compound 12j (a 4H-Chromen-4-one Derivative) [1]
| Kinase | Percent Inhibition at 1 µM |
| ROCK1 | 99 |
| ROCK2 | 98 |
| CAMK1D | 45 |
| CAMK1G | 38 |
| CHEK1 | 35 |
| MAP4K5 | 32 |
| STK16 | 30 |
| ... (380 other kinases) | <30% |
This table presents a selection of kinases from the panel to highlight the selectivity of Compound 12j. The full panel screen demonstrated that the vast majority of kinases were not significantly inhibited.
Unraveling Off-Target Interactions: Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Combining in vitro biochemical assays with cell-based target engagement and proteome-wide approaches provides a comprehensive understanding of a compound's interaction landscape.
In Vitro Kinase Panel Screening
The initial step in cross-reactivity profiling involves screening the compound against a large panel of purified kinases. This provides a broad overview of its inhibitory activity across the kinome.
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound derivative) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Chemical Proteomics for Unbiased Target Identification
Chemical proteomics techniques, such as the use of "kinobeads," offer an unbiased approach to identify both on-target and off-target interactions in a more physiologically relevant context.
Experimental Protocol: Kinobeads Pulldown Assay
This method utilizes immobilized, non-selective kinase inhibitors to capture a significant portion of the kinome from a cell lysate.
Materials:
-
Kinobeads (affinity resin with immobilized kinase inhibitors)
-
Cell lysate
-
Test compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with the test compound at various concentrations or a vehicle control.
-
Add the kinobeads to the treated cell lysate and incubate to allow for competitive binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Analyze the data to determine which kinases are competed off the beads by the test compound, indicating a direct interaction.
Visualizing the Pathways and Processes
Diagrams are crucial for understanding the complex signaling pathways in which kinases operate and the workflows used to study them.
References
Benchmarking New Synthesis Methods for 6-Chlorochroman-4-one Against Established Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of established and novel synthesis methods for 6-chlorochroman-4-one, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize the synthetic workflows.
Introduction
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in the development of novel therapeutics. Traditionally, the synthesis of chroman-4-ones has relied on methods such as the intramolecular Friedel-Crafts acylation of phenoxypropanoic acids. While reliable, these established routes can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. In recent years, new methodologies, including microwave-assisted synthesis and flow chemistry, have emerged as promising alternatives, offering potential improvements in efficiency, safety, and environmental impact. This guide will provide a head-to-head comparison of an established route with a modern, microwave-assisted approach for the synthesis of this compound.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for two representative methods for the synthesis of this compound: the established Polyphosphoric Acid (PPA) mediated intramolecular Friedel-Crafts acylation and a novel one-pot microwave-assisted synthesis.
| Parameter | Established Method: PPA-Mediated Cyclization | Novel Method: Microwave-Assisted Synthesis |
| Starting Materials | 3-(4-chlorophenoxy)propanoic acid | 5'-Chloro-2'-hydroxyacetophenone, Formaldehyde |
| Key Reagents | Polyphosphoric Acid (PPA) | Diisopropylamine (DIPA), Ethanol |
| Reaction Time | Several hours | 1 hour[1] |
| Yield | ~60% (inferred from analogous thio-compound) | 17-88% (general for substituted chroman-4-ones)[1] |
| Purity | Requires purification by chromatography | Requires purification by chromatography[1] |
| Safety & Handling | PPA is corrosive and viscous, requiring careful handling at high temperatures. | Microwave synthesis requires specialized equipment to manage pressure and temperature. |
| Environmental Impact | Use of large amounts of PPA can lead to quenching and waste disposal issues. | Generally uses smaller solvent volumes and has lower energy consumption due to shorter reaction times. |
Experimental Protocols
Established Method: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This method involves the cyclization of 3-(4-chlorophenoxy)propanoic acid in the presence of a strong acid catalyst, polyphosphoric acid.
Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-chlorophenoxy)propanoic acid.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product is then washed again with water and dried.
-
Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Novel Method: One-Pot Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction between 5'-chloro-2'-hydroxyacetophenone and an aldehyde (in this case, formaldehyde) in a one-pot procedure.
Protocol: [1]
-
In a sealed microwave vial, dissolve 5'-chloro-2'-hydroxyacetophenone in ethanol (0.4 M solution).
-
Add the corresponding aldehyde (e.g., formaldehyde, 1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Seal the vial and subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[1]
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the established and novel synthesis methods.
Caption: Workflow for the established PPA-mediated synthesis.
Caption: Workflow for the novel microwave-assisted synthesis.
Conclusion
The choice of synthesis method for this compound depends on the specific needs and resources of the laboratory. The established PPA-mediated intramolecular Friedel-Crafts acylation is a well-understood and reliable method, though it involves harsh conditions and long reaction times. In contrast, the novel microwave-assisted synthesis offers a significantly faster and potentially more environmentally friendly alternative. While the yields for the microwave method can be variable depending on the specific substrates, its one-pot nature and reduced reaction time make it an attractive option for rapid library synthesis and process optimization in drug discovery and development. Further investigation into other modern techniques like flow chemistry may offer even greater advantages in terms of scalability, safety, and automation for the large-scale production of this compound and its derivatives.
References
Head-to-head comparison of 6-Chlorochroman-4-one and thiochroman-4-one derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
The chroman-4-one and thiochroman-4-one scaffolds are privileged structures in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The introduction of a chlorine atom at the 6-position of the chroman-4-one ring, creating 6-chlorochroman-4-one, and the replacement of the oxygen atom with sulfur to form thiochroman-4-one, significantly influence the physicochemical properties and biological activities of their derivatives. This guide provides a head-to-head comparison of these two important classes of heterocyclic compounds, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the biological activities of representative this compound and thiochroman-4-one derivatives. It is important to note that direct comparative studies under identical conditions are limited in the available literature. Therefore, the data presented is a compilation from various sources to provide a comparative perspective.
Table 1: Antifungal Activity of Chroman-4-one and Thiochroman-4-one Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| 6-chloro-8-nitroflavone | Candida albicans | - (Strong Inhibition) | [1] |
| Thiochroman-4-one Derivatives | |||
| 2-(indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 | [2] |
| Substituted thiochroman-4-one derivative (7b) | Candida albicans | 0.5 - 16 | [3] |
| Substituted thiochroman-4-one derivative (22) | Candida albicans | 0.5 | [2] |
| Spiro pyrrolidine derivative of thiochroman-4-one | Candida albicans | >250 | [4] |
| Chroman-4-one Derivatives (for comparison) | |||
| 7-((4-(trifluoromethyl)benzyl)oxy)chroman-4-one | Candida albicans | 64 | [5] |
| 7-((4-fluorobenzyl)oxy)chroman-4-one | Candida albicans | 64 | [5] |
Table 2: Antibacterial Activity of Thiochroman-4-one Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 6-Chlorothiochroman-4-one Derivatives | ||||
| Carboxamide-functionalized 6-chlorothiochromanone | Xanthomonas oryzae pv. oryzae (Xoo) | 15 | [6] | |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 19 | [6] | ||
| Xanthomonas axonopodis pv. citri (Xac) | 23 | [6] | ||
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | 24 | [7] | |
| Xanthomonas axonopodis pv. citri (Xac) | 30 | [7] | ||
| Thiochroman-4-one Derivatives | ||||
| Spiro pyrrolidine derivative of thiochroman-4-one | Bacillus subtilis | 32 | [2][6] | |
| Staphylococcus epidermidis | 32 | [2][6] | ||
| Staphylococcus aureus | 32 | [2][6] | ||
| Enterococcus faecalis | 32 | [2][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of Thiochroman-4-one
This protocol describes a general one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.
Materials:
-
3-(Arylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-(arylthio)propanoic acid (1.0 mmol) and polyphosphoric acid (0.5 mL).
-
Add dichloromethane (1.0 mL) to the mixture and stir at room temperature to ensure thorough mixing.
-
Heat the mixture to 40 °C to distill off the dichloromethane.
-
After the removal of DCM, continue heating the reaction mixture at a higher temperature (as required for the specific substrate) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired thiochromen-4-one.[8]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast.[9]
Materials:
-
Yeast isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the yeast on a suitable agar medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound in the 96-well plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.[9][10]
Mandatory Visualization
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of the discussed compounds.
Caption: General workflow for the synthesis and biological evaluation of chromanone derivatives.
Caption: Proposed mechanism of antifungal action via N-Myristoyltransferase (NMT) inhibition.
References
- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives [jstage.jst.go.jp]
- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Profiles of Olorofim (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chlorochroman-4-one: A Guide for Laboratory Professionals
For immediate reference, treat 6-Chlorochroman-4-one as a hazardous chemical. Proper disposal requires adherence to institutional and local regulations for hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Immediate Safety Considerations
This compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Regularly inspect gloves for signs of degradation or punctures. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (Solid)
-
Restrict Access: Cordon off the area to prevent cross-contamination.
-
Wear Appropriate PPE: Ensure all necessary PPE is worn before cleanup.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
Large Spills
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team.
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted through an approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound.
-
It must be segregated from non-halogenated chemical waste.
-
Keep solid and liquid waste streams separate.
-
-
Waste Collection:
-
Solid Waste: Collect un- or lightly-contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Unused/Expired Product: The original container with the unused product should be sealed, labeled as hazardous waste, and sent for disposal.
-
Contaminated Solvents: If this compound is dissolved in a solvent, this solution must be collected in a designated container for halogenated organic liquid waste.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Indicate the approximate quantities or concentrations.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area.[3]
-
Ensure containers are sealed to prevent leaks or spills.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all institutional, local, state, and federal regulations regarding chemical handling and waste disposal.
References
Navigating the Safe Handling of 6-Chlorochroman-4-one: A Guide for Laboratory Professionals
Disclaimer: The following information is based on the known hazard classification of 6-Chlorochroman-4-one and general chemical safety principles. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:
-
H302: Harmful if swallowed.
This indicates that acute oral toxicity is the primary known hazard. However, due to its chemical structure as a chlorinated ketone, other potential hazards such as skin and eye irritation, or respiratory effects upon inhalation of dust, should not be disregarded.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇ClO₂ |
| Molecular Weight | 182.61 g/mol |
| Appearance | Light pink or white crystalline solid[1] |
| Melting Point | 99 - 102 °C[1] |
| Storage Conditions | Store at 0 - 8 °C[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Must meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities. | Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a non-porous material. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for maintaining a safe workflow and ensuring environmental compliance.
Caption: Workflow for handling, disposal, and spill response of this compound.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles. Use a disposable weigh boat.
-
Dissolution/Reaction: When dissolving the solid or adding it to a reaction mixture, do so slowly and carefully to avoid splashing. Keep the container covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | Seek immediate medical attention. Rinse mouth thoroughly with water. Do not induce vomiting. If the person is conscious and able to swallow, give a small amount of water to drink.[2][3][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Notify: Inform your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Cleanup (for trained personnel with appropriate PPE only):
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
For large spills, do not attempt to clean them up yourself. Wait for the emergency response team.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
